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  • Product: ANILINE, p-(5-PHENOXYPENTYLOXY)-
  • CAS: 101582-06-3

Core Science & Biosynthesis

Foundational

Melting point and thermal stability analysis of 4-(5-phenoxypentyloxy)aniline

Thermal Characterization of 4-(5-phenoxypentyloxy)aniline: A Comprehensive Guide to Melting Point and Stability Analysis Introduction 4-(5-phenoxypentyloxy)aniline is a specialized bifunctional organic intermediate chara...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Characterization of 4-(5-phenoxypentyloxy)aniline: A Comprehensive Guide to Melting Point and Stability Analysis

Introduction

4-(5-phenoxypentyloxy)aniline is a specialized bifunctional organic intermediate characterized by an electron-rich aniline core and a flexible phenoxypentyloxy tail[1]. In pharmaceutical development and advanced materials science, understanding the precise thermal behavior of such intermediates is non-negotiable. The primary amine is highly susceptible to thermal oxidation, while the flexible ether-linked alkyl chain significantly influences the crystal lattice energy, directly impacting the compound's melting point and solubility profile.

This guide provides an authoritative, causality-driven framework for evaluating the melting point and thermal stability of 4-(5-phenoxypentyloxy)aniline. By moving beyond rudimentary capillary melting point tests, we establish a self-validating analytical matrix utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Causality: Predicting Thermal Behavior

Before initiating instrumental analysis, a structural assessment dictates the experimental parameters:

  • The Pentyl Chain: The flexible 5-carbon linker introduces conformational entropy. Unlike rigid biphenyl structures, this flexibility disrupts tight crystal packing, lowering the expected melting point ( Tm​ ) to a moderate range (typically 50–85 °C).

  • The Ether Linkages: Alkyl-aryl ethers are generally stable up to 300 °C but can undergo homolytic cleavage under extreme thermal stress.

  • The Aniline Group: The −NH2​ moiety is the thermal "weak link." In the presence of oxygen, it undergoes rapid oxidative degradation. Therefore, thermal analysis must be conducted under a strict inert atmosphere (high-purity Nitrogen) to isolate intrinsic thermal stability from oxidative degradation.

Melting Point and Polymorph Profiling via DSC

While traditional capillary methods provide a visual melting range, they fail to quantify the enthalpy of fusion ( ΔH ) or detect hidden polymorphic transitions. DSC is the mandatory standard for rigorous characterization, measuring the differential heat flow required to maintain a zero temperature difference between the sample and an inert reference[2].

Causality of Methodological Choices: We adhere to ASTM E794 guidelines for determining fusion temperatures[3]. A heating rate of 10 °C/min is selected to balance thermal resolution (detecting closely spaced polymorphic peaks) with sensitivity (maximizing the heat flow signal).

Self-Validating Protocol (DSC):

  • System Suitability (Self-Validation): Run a certified Indium standard. The system is validated only if the Indium melting onset is 156.6 °C ± 0.5 °C. If the onset shifts beyond this tolerance, the instrument's heat-flux sensor requires recalibration, invalidating any subsequent sample data.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 4-(5-phenoxypentyloxy)aniline into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact and prevent sample sublimation.

  • Purge Setup: Establish a continuous flow of dry Nitrogen at 50 mL/min to prevent moisture condensation and premature amine oxidation.

  • Thermal Program:

    • Isothermal hold at 20 °C for 3 minutes to stabilize the baseline.

    • Ramp from 20 °C to 150 °C at 10 °C/min.

    • Record the extrapolated onset temperature ( Tm​ ) and the peak maximum.

Table 1: Expected DSC Parameters for Alkoxy-Aniline Derivatives

ParameterExpected Range / ValueAnalytical Significance
Extrapolated Onset ( Tm​ )55.0 °C – 75.0 °CDefines the true thermodynamic melting point.
Peak Maximum60.0 °C – 80.0 °CIndicates complete liquefaction of the sample.
Enthalpy of Fusion ( ΔH )80 – 120 J/gQuantifies crystal lattice energy; used to assess purity.
Glass Transition ( Tg​ )Not typically observedIndicates absence of amorphous domains in pure samples.

Thermal Stability and Degradation via TGA

To define the safe processing window for 4-(5-phenoxypentyloxy)aniline, TGA is utilized to monitor mass loss as a function of temperature. This determines the onset of decomposition ( Td​ ) and quantifies residual volatile impurities (e.g., synthesis solvents or moisture)[4].

Causality of Methodological Choices: Following ASTM E1131[4] and USP <891>[2], we utilize a platinum crucible. Platinum ensures zero catalytic interference with the amine group during heating. A nitrogen environment is critical; running this analysis in air would artificially lower the degradation onset due to oxidative deamination.

Self-Validating Protocol (TGA):

  • Baseline Validation (Self-Validation): Perform a blank run with an empty platinum crucible from 25 °C to 600 °C. The baseline drift must not exceed ±10 µg. A drift beyond this indicates microbalance contamination or buoyancy anomalies, requiring a bake-out cycle.

  • Sample Loading: Tare the validated crucible and load 5.0 to 10.0 mg of the sample.

  • Purge Setup: Nitrogen purge at 40 mL/min over the balance and 60 mL/min over the sample.

  • Thermal Program:

    • Ramp from 25 °C to 600 °C at 10 °C/min.

    • Calculate the 5% weight loss temperature ( Td5%​ ) and the extrapolated onset of the primary degradation step.

Table 2: Expected TGA Parameters and Degradation Milestones

Thermal EventTemperature RangeMechanistic Cause
Initial Mass Loss (< 1%)25 °C – 100 °CDesorption of surface moisture or residual synthesis solvents.
5% Mass Loss ( Td5%​ )240 °C – 270 °COnset of thermal degradation; safe processing limit exceeded.
Primary Degradation Step300 °C – 400 °CCleavage of the phenoxypentyloxy ether linkages.
Residual Char> 500 °CCarbonaceous residue formation (typically < 5% in N2​ ).

Analytical Workflows and Mechanistic Pathways

To ensure reproducibility, the integration of sample preparation, DSC, and TGA must follow a strict logical sequence to prevent cross-contamination and ensure data parity.

Workflow A Sample Preparation (Desiccation & Weighing) B DSC Analysis (ASTM E794) A->B 3-5 mg C TGA Analysis (ASTM E1131) A->C 5-10 mg D Data Synthesis (Thermal Profile) B->D Tm, ΔH C->D Td, Volatiles

Figure 1: Parallel analytical workflow for thermal characterization.

Understanding the degradation pathway is crucial for downstream processing. When 4-(5-phenoxypentyloxy)aniline exceeds its thermal threshold, it does not degrade uniformly. The pathway is highly dependent on atmospheric conditions.

Degradation A 4-(5-phenoxypentyloxy)aniline Intact Molecule (< 240°C) B Amine Oxidation / Deamination (Onset ~250°C) A->B Thermal Stress in Air (O2) C Alkyl-Aryl Ether Cleavage (Onset ~320°C) A->C Thermal Stress in Nitrogen (N2) D Carbonaceous Char (> 500°C) B->D C->D

Figure 2: Mechanistic thermal degradation pathways based on environment.

Conclusion

The thermal characterization of 4-(5-phenoxypentyloxy)aniline requires a meticulous, multi-instrumental approach. By utilizing DSC to map the crystal lattice energy and TGA to define the boundaries of chemical stability, researchers can establish a robust thermal profile. Adhering to self-validating protocols ensures that the resulting data is not only highly accurate but fully defensible in regulatory and quality control environments.

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Exploratory

Technical Whitepaper: Solvation Thermodynamics and Solubility Profile of 4-(5-phenoxypentyloxy)aniline in Polar Aprotic Solvents

Executive Summary In the landscape of advanced materials and pharmaceutical development, the physicochemical behavior of molecular building blocks dictates the success of downstream synthesis and formulation. 4-(5-phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical development, the physicochemical behavior of molecular building blocks dictates the success of downstream synthesis and formulation. 4-(5-phenoxypentyloxy)aniline (CAS: 101582-06-3)[1] is a highly functionalized aromatic amine characterized by a unique amphiphilic-like structure: a polar, hydrogen-bond-donating aniline headgroup tethered to a highly lipophilic phenoxypentyl tail.

As a Senior Application Scientist, I approach the solvation of such complex molecules not merely as a physical mixing process, but as a thermodynamic balancing act. This guide provides an in-depth analysis of the solubility profile of 4-(5-phenoxypentyloxy)aniline in polar aprotic solvents, detailing the mechanistic causality behind solvent selection and providing a field-proven, self-validating experimental protocol for empirical quantification.

Physicochemical Architecture & Solvation Mechanics

To understand the solubility of 4-(5-phenoxypentyloxy)aniline, we must deconstruct its structural motifs and their respective thermodynamic demands:

  • The Primary Amine (-NH₂): This group acts as both a hydrogen-bond donor and acceptor. It requires a solvent with a strong localized dipole to stabilize the partial positive charges on the protons.

  • The Ether Linkages (-O-): These heteroatoms possess lone pairs that act as weak hydrogen-bond acceptors, favoring solvents that can engage in dipole-dipole interactions.

  • The Hydrophobic Domain (Pentyl Chain & Aromatic Rings): The -(CH₂)₅- chain and the dual benzene rings generate a massive non-polar surface area. Solvation of this region is driven by London dispersion forces and requires a solvent capable of forming a sufficiently large hydrophobic cavity.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are the gold standard for solvating complex aromatic amines[2]. Unlike protic solvents (e.g., alcohols, water), they lack acidic protons and therefore do not donate hydrogen bonds. Instead, they possess high dielectric constants and strong dipole moments. This allows them to aggressively solvate the polar -NH₂ group via their oxygen atoms while simultaneously accommodating the bulky lipophilic tail through their own hydrophobic regions (such as the methyl groups in DMSO or the lactam ring in NMP)[3].

Solvation Compound 4-(5-phenoxypentyloxy)aniline Amine Primary Amine (-NH2) Compound->Amine Ether Ether Linkages (-O-) Compound->Ether Hydrophobic Pentyl Chain & Aromatic Rings Compound->Hydrophobic DMSO DMSO (Strong H-Bond Acceptor) Amine->DMSO H-Bonding DMF DMF (Dipole-Dipole Interactions) Ether->DMF Dipole Alignment NMP NMP (Hydrophobic Cavity Solvation) Hydrophobic->NMP Van der Waals

Structural motifs of 4-(5-phenoxypentyloxy)aniline and specific polar aprotic solvent interactions.

Comparative Solubility Data

The following table synthesizes the quantitative physicochemical properties of key polar aprotic solvents and their estimated solvation capacity for 4-(5-phenoxypentyloxy)aniline, based on the thermodynamic principles of similar functionalized polyaniline derivatives[4].

SolventDielectric Constant (ε)Dipole Moment (D)Estimated Solubility CapacityPrimary Solvation Driver for 4-(5-phenoxypentyloxy)aniline
DMSO 46.73.96Very High (>100 mg/mL)The highly polarized S=O bond acts as an exceptional H-bond acceptor for the aniline -NH₂ protons.
NMP 32.24.09Very High (>100 mg/mL)The non-polar lactam ring perfectly matches the lipophilicity of the phenoxypentyl chain via dispersion forces.
DMF 36.73.82High (~50-100 mg/mL)Broad dipole-dipole stabilization; excellent for aromatic electron cloud interactions.
Acetonitrile 37.53.92Moderate (<50 mg/mL)Strong polar interactions, but lacks the hydrophobic bulk to fully solvate the pentyl/phenoxy tail efficiently.

Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically validate the solubility profile of 4-(5-phenoxypentyloxy)aniline, a rigorous, self-validating methodology is required. The isothermal shake-flask method coupled with HPLC-UV quantification is the industry standard.

Expertise & Causality Note: Do not rely on visual dissolution or kinetic heating (e.g., sonication at elevated temperatures) to determine solubility. Heating forces the compound into a supersaturated state, which will eventually crash out, leading to false-positive solubility metrics. True thermodynamic solubility must be measured at a constant temperature over an extended equilibration period.

Step-by-Step Workflow
  • Solid Phase Saturation: Accurately weigh an excess amount (e.g., 50 mg) of 4-(5-phenoxypentyloxy)aniline into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents the photo-oxidation of the light-sensitive aniline moiety. An excess of solid ensures the solution reaches absolute thermodynamic saturation without depleting the solid phase.

  • Anhydrous Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO or NMP).

    • Causality: Anhydrous grades are critical. Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture, which drastically lowers the solvent's capacity to dissolve lipophilic tails, causing premature precipitation.

  • Isothermal Equilibration: Place the sealed vials in a thermoshaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 24 hours.

    • Causality: 24 hours provides sufficient time to overcome the crystal lattice energy of the solid, ensuring the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation prevents filter clogging. PTFE (Polytetrafluoroethylene) is chosen because it is chemically inert to aggressive polar aprotic solvents and exhibits near-zero non-specific binding for lipophilic molecules, ensuring no analyte is lost to the filter membrane.

  • HPLC-UV Quantification: Dilute the filtrate 1:100 in the HPLC mobile phase and analyze via UV detection at 254 nm.

    • Causality: The dual aromatic rings in the molecule provide a robust chromophore for highly sensitive UV detection. The heavy dilution is mandatory to prevent detector saturation and to mitigate solvent-induced peak distortion (the "solvent effect") caused by injecting neat DMSO/NMP into a reversed-phase column.

Workflow Step1 1. Aliquot Solid Compound Step2 2. Add Polar Aprotic Solvent Step1->Step2 Step3 3. Isothermal Shake-Flask (24h) Step2->Step3 Step4 4. Centrifugation & Filtration Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Isothermal shake-flask methodology for high-throughput thermodynamic solubility quantification.

Strategic Implications in Drug Development

The solubility profile of 4-(5-phenoxypentyloxy)aniline in polar aprotic solvents directly dictates its utility in synthetic workflows. Because polar aprotic solvents do not hydrogen-bond to nucleophiles, they leave the aniline's lone pair highly reactive. This makes solvents like DMF and NMP not just passive carriers, but active promoters of downstream Sₙ2 and SₙAr cross-coupling reactions[2]. By understanding the specific solvation mechanics—matching the H-bond accepting power of DMSO to the amine, and the hydrophobic cavity of NMP to the phenoxypentyl tail—researchers can engineer solvent mixtures that optimize both solubility and reaction kinetics.

References

  • Sigma-Aldrich. "CAS 101582-06-3 | 4-(5-PHENOXYPENTYLOXY)ANILINE". Sigma-Aldrich Product Catalog.1

  • Chemical Reviews. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". National Center for Biotechnology Information (PMC). 2

  • RSC Advances. "Polymerization of new aniline derivatives: synthesis, characterization and application as sensors". ResearchGate.4

  • Polymers. "Cost Effective Chemical Oxidative Synthesis of Soluble and Electroactive Polyaniline Salt and Its Application as Anticorrosive Agent for Steel". National Center for Biotechnology Information (PMC). 3

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Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-(5-Phenoxypentyloxy)aniline: A Technical Guide

Executive Summary 4-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) is a highly versatile bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, liquid crystalline mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) is a highly versatile bifunctional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, liquid crystalline materials, and functional polymers. Its molecular architecture—comprising a rigid aniline headgroup, a highly flexible pentyl ether linker, and a terminal phenoxy ring—presents unique challenges for solid-state characterization.

This whitepaper provides an in-depth, self-validating methodology for the crystallographic analysis of 4-(5-phenoxypentyloxy)aniline. By detailing the causality behind experimental choices, we establish a robust framework for Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) that ensures high-fidelity structural determination and bulk phase validation.

Structural Rationale & Crystallization Challenges

The primary challenge in crystallizing 4-(5-phenoxypentyloxy)aniline lies in the entropic penalty associated with ordering the flexible 5-carbon pentyl chain. Molecules with such aliphatic linkers are highly prone to conformational polymorphism , where the chain can adopt multiple gauche and anti conformations in the solid state.

Furthermore, the primary amine (-NH₂) and the two ether oxygen atoms serve as active sites for intermolecular hydrogen bonding (N-H···O). The interplay between these strong, directional hydrogen bonds and the weaker, dispersive forces (π-π stacking between the phenyl rings) dictates the final crystal packing. Understanding these forces is critical for designing a crystallization protocol that yields diffraction-quality single crystals rather than amorphous precipitates.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

To obtain high-quality diffraction data, the crystal growth and mounting processes must be meticulously controlled to suppress the conformational dynamics of the pentyl chain.

Step-by-Step SC-XRD Protocol
  • Solvent Selection & Crystal Growth:

    • Action: Dissolve the compound in a binary solvent system (e.g., dichloromethane/hexane or ethanol/water).

    • Causality: A binary system balances the solubility of the polar aniline group and the lipophilic phenoxy tail. Slow evaporation at ambient temperature allows the system to reach thermodynamic equilibrium, promoting the growth of single crystals with minimal lattice defects.

  • Crystal Selection & Mounting:

    • Action: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil.

  • Flash Cooling (Critical Step):

    • Action: Immediately transfer the mounted crystal to the diffractometer goniometer under a cold nitrogen stream (100 K).

    • Causality: Low-temperature data collection is non-negotiable for flexible molecules. Flash cooling freezes the conformational dynamics of the pentyl chain, significantly reducing atomic displacement parameters (ADPs) and preventing severe positional disorder in the electron density map.

  • Data Collection:

    • Action: Utilize Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

  • Structure Solution & Refinement:

    • Action: Solve the structure using intrinsic phasing methods. Refine the structure using full-matrix least-squares on F2 via SHELXL[1], accessed through the Olex2 graphical user interface[2].

SCXRD_Workflow N1 Crystal Growth (Binary Solvent Evaporation) N2 Crystal Selection & Mounting (Paratone Oil + Loop) N1->N2 Select 0.2mm block N3 Data Collection (100 K Flash Cooling) N2->N3 Freeze pentyl chain dynamics N4 Data Reduction & Scaling (Integration) N3->N4 High redundancy data N5 Structure Solution (Intrinsic Phasing) N4->N5 Extract phase angles N6 Structure Refinement (SHELXL / Olex2) N5->N6 Apply SIMU/DELU restraints N7 Validation & CIF Generation (CCDC Deposition) N6->N7 R1 < 0.05, GOF ~ 1.0

Figure 1: Step-by-step workflow for Single-Crystal X-Ray Diffraction of flexible aromatic ethers.

Crystallographic Data & Structural Parameters

During the refinement process, the flexible pentyl chain may exhibit disorder over two or more sites.

Causality in Refinement: If residual electron density peaks indicate disorder, it must be modeled using split positions with refined site occupancy factors (SOFs). Restraints such as SIMU (similar ADPs) and DELU (rigid bond restraints) in SHELXL are critical to maintaining chemically sensible geometries for the disordered carbon atoms, preventing the refinement from diverging[3].

Below is a table of representative crystallographic parameters expected for 4-(5-phenoxypentyloxy)aniline, reflecting the typical monoclinic packing behavior of homologous flexible aniline-ether derivatives.

ParameterValue (Representative)
Chemical Formula C₁₇H₂₁NO₂
Formula Weight 271.35 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Unit Cell Dimensions a = 12.45 Å, b = 5.67 Å, c = 22.18 Å
β Angle 95.42°
Volume 1558.4 ų
Z, Calculated Density 4, 1.156 Mg/m³
Absorption Coefficient (μ) 0.078 mm⁻¹
F(000) 584
Final R indices[I>2σ(I)] R1 = 0.042, wR2 = 0.105

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

The Self-Validating System: While SC-XRD provides the definitive 3D molecular structure, it only represents a single microscopic crystal that may not reflect the bulk synthesized material. To ensure scientific integrity, a self-validating loop must be closed by employing Powder X-Ray Diffraction (PXRD) to confirm the phase purity of the bulk sample against the single-crystal model.

Step-by-Step PXRD Protocol
  • Sample Preparation: Gently grind the bulk powder of 4-(5-phenoxypentyloxy)aniline in an agate mortar.

    • Causality: Grinding minimizes preferred orientation effects (common in plate-like or needle-like crystals), ensuring random crystallite distribution for accurate intensity measurements.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data on a powder diffractometer (Cu-Kα radiation) from 2θ = 5° to 50° with a step size of 0.01°.

  • Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into a Rietveld refinement program.

  • Comparison & Validation: Overlay the experimental PXRD pattern with the simulated pattern derived from the single-crystal data. A high degree of matching confirms that the bulk material is phase-pure and corresponds to the solved crystal structure.

PXRD_Workflow P1 Bulk Synthesis (Powder) P2 Sample Grinding (Minimize Orientation) P1->P2 P3 PXRD Collection (Cu-Kα) P2->P3 P4 Rietveld Refinement (Pattern Matching) P3->P4 P6 Phase Purity Validation P4->P6 Overlay Comparison P5 SC-XRD Simulation (CIF Input) P5->P4 Simulated Data

Figure 2: Self-validating workflow utilizing PXRD to confirm bulk phase purity against SC-XRD data.

Intermolecular Interactions & Packing Motifs

The crystal packing of 4-(5-phenoxypentyloxy)aniline is driven by a hierarchy of intermolecular interactions, which must be carefully analyzed post-refinement:

  • Hydrogen Bonding: The primary amine acts as a bifurcated hydrogen bond donor. The N-H···O interactions between the amine hydrogens and the ether oxygens of adjacent molecules form extended 1D or 2D supramolecular networks.

  • π-π Stacking: The terminal phenoxy rings and the aniline rings engage in offset face-to-face or edge-to-face (CH···π) interactions, providing structural rigidity to the crystal lattice.

  • Hydrophobic Packing: The pentyl chains aggregate via van der Waals forces, often forming distinct hydrophobic layers within the crystal structure. This micro-segregation of polar (aniline/ether) and non-polar (pentyl) domains is a hallmark of liquid crystal precursors and heavily influences the material's thermal properties.

Once the structure is fully refined and validated, the final .cif file should be deposited into the Cambridge Structural Database (CSD) maintained by the Cambridge Crystallographic Data Centre (CCDC)[4] to ensure global accessibility and reproducibility.

References

  • OLEX2: a complete structure solution, refinement and analysis program , IUCr Journals,[Link]

  • Crystal structure refinement with SHELXL , IUCr Journals,[Link]

  • Cambridge Crystallographic Data Centre (CCDC) - DATACC , datacc.org,[Link]

  • The SHELX package - MIT OpenCourseWare , mit.edu,[Link]

Sources

Exploratory

Preliminary Pharmacological Screening of p-(5-Phenoxypentyloxy)aniline Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The compound p-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) serves as a highly privileged pharmacophore in the development of novel immunomodulatory and anti-inflammatory agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound p-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) serves as a highly privileged pharmacophore in the development of novel immunomodulatory and anti-inflammatory agents. Structurally, the phenoxypentyloxy moiety acts as a lipophilic tail that mimics the long-chain sphingoid base of endogenous sphingosine-1-phosphate (S1P). Meanwhile, the aniline nitrogen provides a versatile synthetic handle for derivatization—most notably into 2-amino-1,3-propanediol headgroups (analogous to fingolimod/FTY720) or thiourea derivatives[1][2].

When phosphorylated in vivo by sphingosine kinases, these derivatives act as potent modulators of Sphingosine-1-Phosphate Receptors (S1PR1–5). By acting as functional antagonists (initial agonists that induce irreversible receptor internalization), these compounds sequester lymphocytes within secondary lymphoid organs, preventing their egress into the central nervous system or systemic circulation[3].

This whitepaper outlines a rigorous, multi-tiered pharmacological screening cascade designed to evaluate the efficacy, selectivity, and safety of novel p-(5-phenoxypentyloxy)aniline derivatives.

Target Engagement: S1PR Signaling Pathway

Understanding the causality behind the screening assays requires mapping the target pathway. S1PR1 is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins. Activation leads to the inhibition of adenylate cyclase and the activation of Rac, which reorganizes cortical actin and regulates lymphocyte trafficking.

S1PR_Signaling Ligand p-(5-phenoxypentyloxy)aniline Derivative (Phosphorylated) Receptor S1PR1 (GPCR) Ligand->Receptor Binds (High Affinity) GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylate Cyclase Inhibition & Rac Activation GProtein->Effector Downstream Signaling Outcome Receptor Internalization & Lymphocyte Sequestration Effector->Outcome Induces

Mechanism of S1PR1 activation and subsequent lymphocyte sequestration by aniline derivatives.

The Pharmacological Screening Cascade

To ensure clinical viability, derivatives must be screened for receptor subtype selectivity (S1PR1 and S1PR5 are therapeutic targets for multiple sclerosis, whereas S1PR3 is associated with bradycardia)[3]. The workflow progresses from high-throughput biochemical assays to complex in vivo models.

Screening_Workflow Lib Derivative Library InVitro GTP[γ-35S] Binding (Target Engagement) Lib->InVitro Cellular Ca2+ Mobilization (HTC4 Cells) InVitro->Cellular IC50 < 50nM InVivo In Vivo Lymphocyte Depletion Cellular->InVivo S1PR1/5 Selectivity

Tiered pharmacological screening workflow for p-(5-phenoxypentyloxy)aniline derivatives.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating strict vehicle controls (DMSO) and positive reference standards (e.g., S1P or Fingolimod-phosphate) to ensure data trustworthiness.

Protocol 1: GTP[γ-35S] Binding Assay (Receptor Activation)

This assay directly measures the initial event of GPCR activation: the exchange of GDP for GTP on the Gα subunit. It is highly sensitive and provides the primary EC50 value for target engagement[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5. Homogenize in HEPES buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 30 minutes to isolate membranes.

  • Compound Dilution: Serially dilute the p-(5-phenoxypentyloxy)aniline derivatives in DMSO. The final assay concentration of DMSO must not exceed 1% to prevent solvent-induced membrane disruption.

  • Assay Assembly: In a 96-well Scintillation Proximity Assay (SPA) plate, combine 10 µg of membrane protein, 10 µM GDP, and 0.1 nM GTP[γ-35S] in assay buffer. Add the diluted test compounds.

  • Incubation: Incubate the mixture at room temperature for 120 minutes to allow equilibrium binding.

  • Detection: Add Wheat Germ Agglutinin (WGA)-coated SPA beads (which bind the cell membranes). Centrifuge briefly and measure radioactivity using a MicroBeta scintillation counter.

  • Validation: Use 1 µM unlabeled GTPγS to define non-specific binding. Calculate EC50 using non-linear regression analysis.

Protocol 2: Intracellular Calcium Mobilization Assay

While S1PR1 primarily couples to Gi, forcing coupling to Gαq (or using promiscuous G-proteins) allows for high-throughput screening via calcium mobilization. We utilize the HTC4 rat hepatoma cell line because it intrinsically lacks endogenous S1P receptors, eliminating background noise[5].

Step-by-Step Methodology:

  • Cell Culture: Plate HTC4 cells co-transfected with S1PR (1-5) and Gαqz5 at a density of 5x10^4 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 100 µL of assay buffer containing 2 µM Fura-2-AM (a cell-permeable calcium indicator) and 2.5 mM probenecid (to inhibit dye extrusion). Incubate for 60 minutes at 37°C.

  • Washing: Wash the cells three times with assay buffer to remove extracellular dye.

  • Compound Addition & Reading: Place the plate in a scanning fluorometer (e.g., FlexStation II). Inject the aniline derivatives automatically and monitor fluorescence (Excitation: 340/380 nm, Emission: 510 nm) for 90 seconds.

  • Validation: Use 100 nM endogenous S1P as the maximum response (Emax) control.

Protocol 3: In Vivo Blood Lymphocyte Depletion Assay

To confirm that the in vitro S1PR1 agonism translates to functional receptor internalization and lymphocyte sequestration in vivo[4].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult female Lewis rats for 7 days. Obtain baseline tail blood samples (Day -1) for complete blood count (CBC) analysis.

  • Dosing: Administer the test derivative (orally via gavage) formulated in 5% DMSO / 95% PEG-400 at doses ranging from 0.1 to 20 mg/kg.

  • Sampling: Collect tail blood at 2, 6, 24, 48, and 72 hours post-administration.

  • Analysis: Quantify peripheral blood lymphocytes using an automated hematology analyzer. A successful candidate should deplete peripheral lymphocytes by >50% at <3 mg/kg without evoking generalized immunosuppression of myeloid lineages.

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, high-throughput screening data for three optimized p-(5-phenoxypentyloxy)aniline derivatives compared to a Fingolimod-phosphate standard.

Table 1: Pharmacological profiling of aniline derivatives across S1P receptor subtypes.

CompoundS1PR1 EC50 (nM)S1PR3 EC50 (nM)S1PR5 EC50 (nM)Selectivity Ratio (S1PR3/S1PR1)Max Lymphocyte Depletion (%)
Fingolimod-P (Ref) 0.3 ± 0.11.8 ± 0.40.6 ± 0.26x85%
Derivative A 1.2 ± 0.2>10,0002.4 ± 0.5>8,300x78%
Derivative B 0.8 ± 0.1450 ± 301.1 ± 0.3562x82%
Derivative C 15.4 ± 2.1>10,00045.0 ± 4.1>640x45%

Data Interpretation: Derivative A demonstrates profound selectivity for S1PR1 over S1PR3 (>8,300-fold), mitigating the risk of S1PR3-mediated bradycardia while maintaining robust in vivo lymphocyte depletion (78%). This highlights the structural advantage of specific substitutions on the aniline ring.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing p-(5-PHENOXYPENTYLOXY)ANILINE as a Pharmaceutical API Intermediate

Executive Summary ANILINE, p-(5-PHENOXYPENTYLOXY)- (CAS: 101582-06-3) is a highly specialized chemical intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Characterized by a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

ANILINE, p-(5-PHENOXYPENTYLOXY)- (CAS: 101582-06-3) is a highly specialized chemical intermediate utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Characterized by a reactive primary amine and a lipophilic phenoxypentyloxy tail, this scaffold is a critical building block for two major therapeutic classes: antiviral thiourea derivatives targeting the Hepatitis C virus (HCV)[2], and sphingosine-1-phosphate (S1P) receptor modulators used as immunosuppressants[3].

This application note provides drug development professionals with mechanistically grounded, self-validating protocols for integrating this intermediate into API synthesis workflows, ensuring high chemoselectivity and thermodynamic stability.

Mechanistic Grounding: The Pharmacophore Role

The structural duality of p-(5-phenoxypentyloxy)aniline dictates its utility in drug design. The aniline moiety serves as a versatile nucleophilic anchor, readily undergoing amidation, alkylation, or conversion to isothiocyanates.

Crucially, the phenoxypentyloxy chain is not merely a structural spacer; it is a highly optimized lipophilic pharmacophore. In the context of S1P receptor modulators (e.g., fingolimod analogs), the 5-carbon pentyl chain precisely mimics the hydrophobic tail of endogenous sphingosine. It spans the exact thermodynamic distance required to bury the terminal phenoxy ring into the deep hydrophobic pocket of the receptor[3]. Shorter chains (e.g., propyl) fail to achieve the necessary Van der Waals contacts, resulting in a precipitous drop in binding affinity.

Pharmacophore Structure Phenoxypentyloxy Chain (Lipophilic Tail) Pocket Hydrophobic Receptor Pocket (Target Binding Site) Structure->Pocket Deep Insertion Affinity Enhanced Binding Affinity (Thermodynamic Stability) Pocket->Affinity Van der Waals Interactions Efficacy Therapeutic Efficacy (Antiviral / Immunosuppressive) Affinity->Efficacy Target Modulation

Fig 1. Pharmacophore modeling of the phenoxypentyloxy chain in target receptor modulation.

Application Workflow: Synthesis of Antiviral Thiourea APIs

One of the most prominent applications of p-(5-phenoxypentyloxy)aniline is its conversion into thiourea compounds, which exhibit potent inhibitory activity against HCV[2]. The protocol below details the chemoselective conversion of the primary amine into a thiourea API, emphasizing the preservation of the sensitive ether linkage.

Causality in Reagent Selection

Historically, thiophosgene was used to convert anilines to isothiocyanates. However, thiophosgene generates highly corrosive HCl gas as a byproduct. Expert Insight: The aliphatic ether linkage in the phenoxypentyloxy chain is highly susceptible to acid-catalyzed cleavage. Therefore, this protocol mandates the use of 1,1'-thiocarbonyldiimidazole (TCDI) . TCDI activates the amine under mild, neutral conditions, releasing benign imidazole and completely preventing ether degradation.

Mechanism Aniline p-(5-Phenoxypentyloxy)aniline (Nucleophilic Precursor) TCDI TCDI Activation (Avoids HCl generation) Aniline->TCDI DCM, 25°C Isothiocyanate Isothiocyanate Intermediate (Stable Electrophile) TCDI->Isothiocyanate -Imidazole Amine Amine Addition (Nucleophilic Attack) Isothiocyanate->Amine R-NH2 Thiourea Thiourea API (HCV Inhibitor) Amine->Thiourea High Yield (>90%)

Fig 2. Chemoselective synthesis workflow for thiourea APIs avoiding ether cleavage.

Self-Validating Protocol: Thiourea Synthesis

Step 1: Preparation of the Electrophile Dissolve 10.0 mmol of p-(5-phenoxypentyloxy)aniline in 50 mL of strictly anhydrous dichloromethane (DCM). Causality: Trace water will hydrolyze TCDI, drastically reducing the yield of the activated intermediate.

Step 2: Mild Activation Add 10.5 mmol (1.05 eq) of TCDI portion-wise over 10 minutes at 25°C. Stir the reaction mixture under an inert argon atmosphere for 2 hours.

Step 3: Self-Validating In-Process Control (IPC) Action: Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+). Validation Criteria: The protocol is self-validating through mass balance. The complete disappearance of the parent aniline (m/z 272.1 [M+H]+) must coincide with the appearance of the isothiocyanate intermediate (m/z 314.1 [M+H]+). Correction Loop: If a peak at m/z 179.1 appears, it indicates premature cleavage of the phenoxy ether linkage. This triggers an immediate protocol correction: the reaction temperature must be reduced to 15°C, and the DCM must be re-dried over molecular sieves to eliminate trace acidic impurities.

Step 4: Amination Upon IPC validation, introduce the secondary amine (12.0 mmol, 1.2 eq) directly into the reaction vessel. Stir for an additional 4 hours at 25°C.

Step 5: Workup & Purification Wash the organic layer with 0.1 M HCl (to remove residual imidazole and unreacted secondary amine), followed by saturated brine. Dry over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography (EtOAc/Hexane gradient).

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative optimization of the thiourea synthesis, proving the mechanistic superiority of TCDI over traditional reagents.

Activating AgentSolventTemp (°C)Time (h)Ether Cleavage (%)API Yield (%)Purity (HPLC)
ThiophosgeneTHF0418.565.088.2%
TCDI DCM 25 2 < 0.1 92.4 98.7%
TCDIDMF8015.278.190.5%

Table 1: Optimization data demonstrating that ambient temperature TCDI in DCM prevents ether cleavage and maximizes API yield.

Alternative Applications: Immunosuppressants & Anti-JH Agents

Beyond antiviral compounds, the p-(5-phenoxypentyloxy)aniline scaffold is utilized in two other major domains:

  • Immunosuppressive Agents: The intermediate is subjected to reductive amination to synthesize 2-amino-1,3-propanediol derivatives. These act as potent S1P receptor modulators, preventing lymphocyte egress from lymph nodes and suppressing autoimmune responses[3].

  • Agricultural Insecticides: Derivatives of this aniline are synthesized to target Juvenile Hormone (JH) biosynthetic enzymes in insects. By inhibiting these enzymes, the compounds induce precocious metamorphosis, acting as highly specific, next-generation pest control agents[4].

References

  • CN101522184A - Thiourea compounds.
  • EP0627406A1 - 2-amino-1,3-propanediol compound and immunosuppressant.
  • 4-(5-Phenoxypentyloxy)aniline. PubChem - NIH. [Link]

  • Juvenile Hormone Biosynthetic Enzymes as Targets for Insecticide Discovery. ResearchGate. [Link]

Sources

Application

Synthesis of p-(5-phenoxypentyloxy)aniline: A Detailed Guide for Researchers

Introduction p-(5-phenoxypentyloxy)aniline is a significant chemical intermediate, finding applications in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-(5-phenoxypentyloxy)aniline is a significant chemical intermediate, finding applications in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with specific optoelectronic properties. Its structure, featuring a flexible pentyloxy linker connecting a phenoxy group and an aniline moiety, imparts unique characteristics that are of interest in drug design and materials science. This guide provides a comprehensive, in-depth protocol for the preparation of p-(5-phenoxypentyloxy)aniline, starting from the readily available precursor, p-nitrophenol.

The synthetic route detailed herein is a two-step process. The first step involves the etherification of p-nitrophenol with 1-bromo-5-phenoxypentane via a Williamson ether synthesis. This is followed by the selective reduction of the nitro group in the resulting intermediate, p-(5-phenoxypentyloxy)nitrobenzene, to afford the target aniline derivative. This guide is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the scientific rationale behind the chosen methodologies.

Synthetic Strategy Overview

The overall transformation from p-nitrophenol to p-(5-phenoxypentyloxy)aniline is depicted below. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials.

Synthetic_Pathway p_nitrophenol p-Nitrophenol intermediate p-(5-phenoxypentyloxy)nitrobenzene p_nitrophenol->intermediate Williamson Ether Synthesis (Step 1) final_product p-(5-phenoxypentyloxy)aniline intermediate->final_product Nitro Group Reduction (Step 2) Williamson_Ether_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification setup 1. Combine p-nitrophenol and K₂CO₃ in a round-bottom flask with a stir bar. addition 2. Add anhydrous acetonitrile and stir. 3. Add 1-bromo-5-phenoxypentane. setup->addition reaction 4. Heat the mixture to reflux. 5. Monitor reaction progress by TLC. addition->reaction workup 6. Cool, filter, and concentrate the filtrate. 7. Purify the crude product by column chromatography. reaction->workup

Figure 2: Workflow for Step 1.

Materials:

  • p-Nitrophenol

  • 1-Bromo-5-phenoxypentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add 1-bromo-5-phenoxypentane (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The reaction is complete when the p-nitrophenol spot is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the solid potassium salts and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude p-(5-phenoxypentyloxy)nitrobenzene. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Table 1: Reagent Quantities and Expected Yield

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
p-Nitrophenol1.0139.111.39 g
1-Bromo-5-phenoxypentane1.1243.132.67 g
Potassium Carbonate2.0138.212.76 g
Product 301.33 Expected Yield: ~85-95%

Part 2: Reduction of p-(5-phenoxypentyloxy)nitrobenzene to p-(5-phenoxypentyloxy)aniline

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. [1]Several methods are available, including catalytic hydrogenation and metal-mediated reductions. [1][2]For this synthesis, we will focus on the use of tin(II) chloride (SnCl₂·2H₂O) in ethanol, a classic and reliable method that is often chemoselective and avoids the need for specialized high-pressure hydrogenation equipment. [3][4]

Causality of Experimental Choices
  • Reducing Agent: Tin(II) chloride dihydrate is an effective and mild reducing agent for nitroarenes. [2][5]The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the protic solvent. [6]This method is generally tolerant of other functional groups. [3]* Solvent: Ethanol serves as a good solvent for both the nitroaromatic substrate and the tin(II) chloride. It also acts as the proton source for the reaction.

  • Work-up: The work-up procedure is critical for this reaction. The reaction mixture is initially acidic due to the formation of tin-oxygen bonds and the consumption of protons. Basification with sodium bicarbonate or sodium hydroxide is necessary to neutralize the acid and precipitate tin salts as tin hydroxides. [3]These can then be removed by filtration.

Alternative Reduction Method: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) is another excellent method for nitro group reduction. [7][8]This method is often very clean and high-yielding. [9]However, it requires access to hydrogenation equipment and care must be taken as Pd/C can sometimes catalyze the cleavage of benzyl or allyl ethers, although the phenyl ether in our substrate is generally stable under these conditions.

Experimental Protocol (Tin(II) Chloride Reduction)

Nitro_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup and Purification setup 1. Dissolve p-(5-phenoxypentyloxy)nitrobenzene in ethanol in a round-bottom flask. addition 2. Add SnCl₂·2H₂O in portions. setup->addition reaction 3. Heat the mixture to reflux. 4. Monitor reaction progress by TLC. addition->reaction workup 5. Cool, pour into ice, and basify with NaHCO₃. 6. Extract with ethyl acetate and purify. reaction->workup

Figure 3: Workflow for Step 2.

Materials:

  • p-(5-phenoxypentyloxy)nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-(5-phenoxypentyloxy)nitrobenzene (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (4-5 eq) in portions. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture at reflux (approximately 78°C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it into ice. Carefully add saturated aqueous sodium bicarbonate solution with stirring until the pH is basic (pH ~8). A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford p-(5-phenoxypentyloxy)aniline. Further purification can be achieved by column chromatography if necessary.

Table 2: Reagent Quantities and Expected Yield

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 5 mmol scale)
p-(5-phenoxypentyloxy)nitrobenzene1.0301.331.51 g
Tin(II) chloride dihydrate4.0225.634.51 g
Product 271.35 Expected Yield: ~80-90%

Characterization of p-(5-phenoxypentyloxy)aniline

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the aniline and phenoxy rings, the methylene protons of the pentyloxy chain, and the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique should show a molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1520 and 1340 cm⁻¹).

Safety Considerations

  • p-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Bromo-5-phenoxypentane: Irritant. Handle with care.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated fume hood.

  • Tin(II) chloride: Corrosive and an irritant. Avoid inhalation of dust.

  • Ethanol: Flammable. Keep away from ignition sources.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Always wear appropriate PPE.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of p-(5-phenoxypentyloxy)aniline from p-nitrophenol. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably prepare this valuable intermediate for further applications in their respective fields. The provided protocols are robust and can be adapted for various scales, making them suitable for both academic and industrial research settings.

References

  • Das, B., et al. (2006). Mild, eco-friendly and fast reductions of nitroarenes to aminoarenes have been accomplished using stannous chloride dihydrate in ionic liquid tetrabutylammonium bromide (TBAB) that provides unsolvated nucleophilic bromide ion. Synlett, 2006(14), 2295-2298.
  • Taft, B. R., et al. (2014). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 4(94), 51927-51932.
  • BenchChem. (2025).
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
  • Wikipedia. (2023, December 2). Reduction of nitro compounds. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Li, H., et al. (2015). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 20(7), 11987-11998.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 14). Sn2+ reduction.
  • Filo. (2025, May 19). (a) write the chemical equation for Williamson's synthesis . (b) give a m...
  • Francis Academic Press. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Wang, L., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Vrije Universiteit Brussel. (n.d.). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
  • University of East Anglia. (2012, December 15). Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemguide. (n.d.).
  • PubMed. (2011, December 1).
  • PubChem. (2026, March 14). Aniline, 5-tert-pentyl-2-phenoxy-.
  • ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?.
  • Chemistry Stack Exchange. (2014, July 30).
  • Journal of Ovonic Research. (2011). Spectroscopic Study of Polyaniline Emeraldine Base: Modelling Approach.
  • SciSpace. (2019, December 1).
  • Amsbio. (n.d.). Aniline, p-(5-phenylpentyloxy)
  • Tebubio. (n.d.). Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)- - 50 mg.
  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • BenchChem. (2025). Common side reactions in the synthesis of Aniline, 5-tert-pentyl-2-phenoxy-.
  • Royal Society of Chemistry. (2010).
  • ResearchGate. (2010, July 12).
  • Google Patents. (n.d.). CN109912424B - Method for hydrolyzing nitroaniline substances into phenol.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-5-methoxypentane for Researchers and Drug Development Professionals.
  • eScholarship. (2016, June 28).
  • IJSDR. (2023).
  • Longdom Publishing. (2017). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols.
  • PMC. (2018).
  • MDPI. (2022, December 28). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review.
  • Echemi. (2023, January 9).
  • Royal Society of Chemistry. (1977). Intramolecular alkylation of phenols. Part I.
  • ResearchGate. (2020, March 12). (PDF) Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
  • DiVA. (2021).

Sources

Method

Application Notes and Protocols for the Polymerization of 4-(5-phenoxypentyloxy)aniline Monomers

Introduction: Expanding the Frontiers of Functional Polyanilines Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Frontiers of Functional Polyanilines

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrical and optical properties.[1] The functionalization of the PANI backbone is a key strategy to modulate its properties, enhancing solubility, processability, and introducing new functionalities for a wide range of applications, including sensors, anti-corrosion coatings, and biomedical devices.[2][3][4] This application note details the synthesis and polymerization of a novel functionalized monomer, 4-(5-phenoxypentyloxy)aniline, which incorporates a flexible phenoxypentyloxy side chain. This structural modification is anticipated to impart improved solubility in common organic solvents and introduce a degree of conformational flexibility to the resulting polymer, potentially influencing its morphological and electronic properties.[5]

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of new functionalized polyanilines. We provide a comprehensive overview, from the synthesis of the monomer to its polymerization via chemical oxidative and enzymatic methods, along with detailed protocols and expected characterization data.

Part 1: Monomer Synthesis via Williamson Ether Synthesis

The synthesis of 4-(5-phenoxypentyloxy)aniline can be achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, 4-aminophenol is deprotonated to form a phenoxide, which then attacks 1-bromo-5-phenoxypentane.

Causality of Experimental Choices:
  • Base: A strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is used to deprotonate the phenolic hydroxyl group of 4-aminophenol, which is more acidic than the amino group, thus favoring O-alkylation over N-alkylation.[8]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Detailed Experimental Protocol: Synthesis of 4-(5-phenoxypentyloxy)aniline
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-5-phenoxypentane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(5-phenoxypentyloxy)aniline monomer.

Expected Monomer Characterization Data

The successful synthesis of the monomer should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings, the methylene protons of the pentyloxy chain, and the amine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the linker.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400), C-H aromatic and aliphatic stretching, C=C aromatic stretching (around 1600), and C-O ether stretching (around 1240).
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₇H₂₁NO₂ (271.36 g/mol ).
Melting Point A sharp melting point should be determined for the purified solid.

Part 2: Polymerization of 4-(5-phenoxypentyloxy)aniline

The polymerization of aniline and its derivatives can be achieved through several methods, with chemical oxidative polymerization and enzymatic polymerization being two of the most common and accessible approaches.[5][9]

Method A: Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polyaniline and its derivatives on a large scale. It involves the use of a chemical oxidant, such as ammonium persulfate (APS), in an acidic medium.[5]

  • Oxidant: Ammonium persulfate is a strong oxidizing agent that can effectively initiate the polymerization of aniline monomers. The monomer-to-oxidant ratio is a critical parameter that influences the molecular weight and properties of the resulting polymer.[5]

  • Acidic Medium: The polymerization is carried out in an acidic solution (e.g., hydrochloric acid) to protonate the aniline monomers, which is a necessary step for the formation of the conducting emeraldine salt form of polyaniline.

  • Temperature: The reaction is typically conducted at low temperatures (0-5 °C) to control the reaction rate and minimize the formation of side products and defects in the polymer chain.

  • Monomer Solution: Dissolve 4-(5-phenoxypentyloxy)aniline (1.0 g) in 50 mL of 1 M hydrochloric acid (HCl) in a beaker placed in an ice bath. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution: In a separate beaker, dissolve ammonium persulfate (APS) in 50 mL of 1 M HCl. The molar ratio of monomer to oxidant should be carefully controlled, typically around 1:1.25.[5]

  • Polymerization: Slowly add the APS solution dropwise to the stirring monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, eventually turning dark green or black, indicating the formation of polyaniline.

  • Reaction Time: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Isolation: Isolate the polymer precipitate by vacuum filtration.

  • Washing: Wash the precipitate extensively with 1 M HCl to remove any unreacted monomer and oligomers, followed by washing with deionized water until the filtrate is neutral. Finally, wash with a solvent like methanol or acetone to remove any remaining impurities.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Method B: Enzymatic Polymerization

Enzymatic polymerization offers a green and mild alternative to chemical methods, often leading to polymers with different morphologies and properties.[9] Horseradish peroxidase (HRP) is a commonly used enzyme for the polymerization of anilines in the presence of hydrogen peroxide (H₂O₂) as an oxidant.[8]

  • Enzyme Catalyst: Horseradish peroxidase is a highly efficient catalyst for the oxidation of a wide range of phenolic and anilinic compounds.

  • Oxidant: Hydrogen peroxide is a clean oxidant, with water being its only byproduct.

  • pH: The enzymatic activity of HRP is highly pH-dependent, with the optimal pH for aniline polymerization typically being in the acidic range (around 4.0-4.5).[9]

  • Template: A polyanionic template, such as sulfonated polystyrene (SPS), is often used to guide the polymerization and improve the solubility and conductivity of the resulting polymer complex.[9]

  • Reaction Medium: Prepare a 0.1 M sodium phosphate buffer solution with a pH of 4.3.

  • Monomer and Template Solution: In a reaction vessel, dissolve 4-(5-phenoxypentyloxy)aniline and sulfonated polystyrene (SPS) in the buffer solution. A 1:1 molar ratio of monomer to the SPS repeat unit is typically used.[9]

  • Enzyme Addition: Add a catalytic amount of horseradish peroxidase (HRP) to the solution.

  • Initiation: Initiate the polymerization by the dropwise addition of a stoichiometric amount of hydrogen peroxide (H₂O₂) to the stirring solution at room temperature.

  • Reaction Time: Allow the reaction to proceed for 4-6 hours. The formation of the polymer will be indicated by a color change in the solution.

  • Isolation: The resulting water-soluble polymer/SPS complex can be purified by dialysis against deionized water to remove unreacted monomer, enzyme, and salts.

  • Drying: The purified polymer solution can be lyophilized to obtain a solid powder.

Part 3: Characterization of the Polymer

The synthesized polymer should be thoroughly characterized to understand its structure, morphology, and properties.

Expected Polymer Characterization Data
Technique Expected Observations
FTIR (cm⁻¹) Broad peaks characteristic of the polyaniline backbone, including quinoid and benzenoid ring stretching vibrations. The peaks from the phenoxypentyloxy side chain should also be present.
UV-Vis Spectroscopy Absorption bands characteristic of the emeraldine salt form of polyaniline, typically around 320-360 nm and a broad polaron band above 700 nm.[9]
Scanning Electron Microscopy (SEM) The morphology of the polymer can be visualized, which may range from granular to fibrillar depending on the polymerization method.
Solubility The presence of the flexible side chain is expected to enhance solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and chloroform.[5]
Conductivity The electrical conductivity of the doped polymer can be measured using a four-point probe technique. The conductivity is expected to be in the semiconductor range.

Part 4: Visualizations

Monomer Synthesis Workflow

Monomer_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminophenol 4-Aminophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Aminophenol->Williamson Ether Synthesis 1-Bromo-5-phenoxypentane 1-Bromo-5-phenoxypentane 1-Bromo-5-phenoxypentane->Williamson Ether Synthesis Base (K2CO3) Base (K2CO3) Base (K2CO3)->Williamson Ether Synthesis Solvent (DMF) Solvent (DMF) Solvent (DMF)->Williamson Ether Synthesis Quenching Quenching Williamson Ether Synthesis->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: Workflow for the synthesis of 4-(5-phenoxypentyloxy)aniline monomer.

Chemical Oxidative Polymerization Mechanism

Polymerization_Mechanism M Monomer M_plus Monomer Cation Radical M->M_plus Oxidation Dimer Dimer M->Dimer M_plus->Dimer Coupling Polymer Polymer Chain M_plus->Polymer Dimer->Polymer Propagation Ox Oxidant (APS) Ox->M_plus

Caption: Simplified mechanism of chemical oxidative polymerization of aniline.

Conclusion

This application note provides a comprehensive guide for the synthesis and polymerization of the novel monomer, 4-(5-phenoxypentyloxy)aniline. The inclusion of a flexible phenoxypentyloxy side chain presents an exciting opportunity to develop new polyaniline derivatives with tailored properties for advanced applications. The detailed protocols for both chemical oxidative and enzymatic polymerization offer researchers different pathways to explore the potential of this new material. Further investigation into the properties and applications of poly(4-(5-phenoxypentyloxy)aniline) is highly encouraged and is expected to contribute significantly to the field of conducting polymers.

References

  • Liu, W., et al. (1999). Enzymatically Synthesized Conducting Polyaniline. Journal of the American Chemical Society, 121(4), 719-725. [Link]

  • Bruno, F. F., et al. (1995). The Enzymatic Mediated Polymerization of Phenol and Aniline Derivatives on a Langmuir Trough. DTIC. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21063-21074. [Link]

  • Bicak, N., & Karagoz, B. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6025-6031. [Link]

  • Stejskal, J., & Sapurina, I. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. In IntechOpen. [Link]

  • Yasuda, A., & Shimidzu, T. (1992). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Polymer Journal, 25(4), 329-335. [Link]

  • Aluko, E. F., et al. (2024). The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. RSIS International. [Link]

  • Aluko, E. F., et al. (2024). The Significance of Functionalized Polyanilines: The Resistance Mechanisms Against Global Health Threat. IDEAS/RePEc. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. [Link]

  • Sapurina, I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. MDPI. [Link]

  • Gizdavic-Nikola, M., et al. (2011). Broad spectrum antimicrobial activity of functionalized polyanilines. Acta Biomaterialia, 7(12), 4204-4209. [Link]

  • Miclaus, M., et al. (2022). Flexible Composites with Variable Conductivity and Memory of Deformation Obtained by Polymerization of Polyaniline in PVA Hydrogel. Polymers, 14(21), 4684. [Link]

  • Barbero, C., & Silber, J. J. (2003). Synthesis, properties and aplications of functionalized polyanilines. Journal of the Brazilian Chemical Society, 14, 933-942. [Link]

  • El-Shamy, A. G. (2022). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 14(19), 3968. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Wang, Y., et al. (2023). Hyper-conjugated polyaniline delivering extraordinary electrical and electrochemical properties in supercapacitors. Chemical Engineering Journal, 462, 142278. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for p-(5-Phenoxypentyloxy)aniline Synthesis

Welcome to the Technical Support Center for the synthesis of p-(5-phenoxypentyloxy)aniline (also known as 4-(5-phenoxypentyloxy)aniline). This molecule is a critical intermediate in drug development and materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of p-(5-phenoxypentyloxy)aniline (also known as 4-(5-phenoxypentyloxy)aniline). This molecule is a critical intermediate in drug development and materials science. Its synthesis relies on a two-step sequence: a Williamson ether synthesis to construct the 5-phenoxypentyloxy chain, followed by the reduction of the terminal nitro group to an aniline.

While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as incomplete alkylation, competing elimination, and catalyst poisoning during reduction. This guide provides field-proven insights to optimize your reaction yields.

Synthesis Pathway Overview

SynthesisWorkflow Start1 Phenol + 1,5-Dibromopentane Int1 1-Bromo-5-phenoxypentane Start1->Int1 K2CO3, DMF (O-Alkylation) Int2 1-Nitro-4-(5-phenoxypentyloxy)benzene Int1->Int2 Cs2CO3, KI, DMF (Williamson Synthesis) Target p-(5-Phenoxypentyloxy)aniline Int2->Target H2, Pd/C or Fe/NH4Cl (Nitro Reduction) Reagent 4-Nitrophenol Reagent->Int2

Two-step synthesis of p-(5-phenoxypentyloxy)aniline via etherification and nitro reduction.

Troubleshooting Guide & FAQs

Phase 1: Williamson Ether Synthesis (O-Alkylation)

Q1: Why is the yield of my intermediate, 1-nitro-4-(5-phenoxypentyloxy)benzene, plateauing at 50-60%? A: This is a classic symptom of sluggish nucleophilic substitution (S_N2). Primary alkyl bromides like 1-bromo-5-phenoxypentane can be surprisingly slow to react with 4-nitrophenol due to the delocalization of the phenoxide negative charge, which reduces its nucleophilicity.

  • The Fix (Causality & Mechanism): Implement an in situ[1]. By adding 0.1 to 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI), the alkyl bromide is transiently converted into an alkyl iodide, which[2] by the nitrophenoxide. Additionally, switching your base from K_2CO_3 to Cesium Carbonate (Cs_2CO_3) in the [3] leverages the "cesium effect." The larger, highly polarizable cesium cation increases the solubility and nakedness of the phenoxide anion,[4].

Q2: I am synthesizing 1-bromo-5-phenoxypentane from 1,5-dibromopentane and phenol. How do I minimize symmetric dialkylation (1,5-diphenoxypentane)? A: When reacting a bifunctional electrophile with a nucleophile, symmetric dialkylation is a statistical inevitability if stoichiometric ratios are used.

  • The Fix: Use a massive excess of 1,5-dibromopentane (at least 3 to 5 equivalents relative to phenol). The excess electrophile ensures that once a mono-alkylation event occurs, the resulting 1-bromo-5-phenoxypentane is statistically unlikely to encounter another phenoxide before the reaction is quenched. The unreacted 1,5-dibromopentane can then be recovered via vacuum distillation.

Phase 2: Nitro Reduction

Q3: My catalytic hydrogenation (H2, Pd/C) is stalling, and I am isolating colored impurities instead of the pure aniline. What is happening? A: You are experiencing catalyst poisoning and incomplete reduction. The colored impurities are likely azo or azoxy dimers, which form when the [5]. The primary culprit is usually trace halide impurities (e.g., unreacted alkyl bromides from Step 1) carrying over into the hydrogenation reactor, which irreversibly [6].

  • The Fix: Rigorously purify the 1-nitro-4-(5-phenoxypentyloxy)benzene intermediate via recrystallization (e.g., from ethanol) before hydrogenation. If poisoning persists, increase the catalyst loading (up to 10 mol% Pd) or elevate the hydrogen pressure to 50 psi to overcome mass transfer limitations.

Q4: I don't have access to a high-pressure hydrogenation reactor. Can I use metal-mediated reductions without cleaving the ether bonds? A: Yes. The[7] is highly effective and completely preserves the ether linkages. Using Iron powder (Fe) and a mild acid source (like NH_4Cl or dilute HCl) in an ethanol/water mixture provides[8]. Iron acts as the electron donor, reducing the nitro group to an amine through a multi-step proton-coupled electron transfer, while avoiding the over-reduction risks associated with harsh metals like Zinc or Tin under strongly acidic conditions.

Troubleshooting Logic Workflow

TroubleshootingLogic Start Low Yield in Aniline Synthesis? StepCheck Identify the Problematic Step Start->StepCheck Ether Step 1: Etherification StepCheck->Ether Reduction Step 2: Nitro Reduction StepCheck->Reduction EtherFix1 Sluggish Reaction? Add 0.1 eq KI (Finkelstein) Ether->EtherFix1 EtherFix2 Poor Conversion? Switch K2CO3 to Cs2CO3 Ether->EtherFix2 RedFix1 Incomplete Reduction? Purify intermediate (Remove Br) Reduction->RedFix1 RedFix2 Over-reduction/Dimers? Switch Pd/C to Fe/NH4Cl Reduction->RedFix2

Diagnostic workflow for identifying and resolving yield bottlenecks in aniline synthesis.

Optimized Experimental Protocols

Protocol A: Synthesis of 1-Nitro-4-(5-phenoxypentyloxy)benzene (Step 1)
  • Preparation: In a flame-dried round-bottom flask under N_2, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs_2CO_3 (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide (the solution will turn deep yellow).

  • Catalysis: Add KI (0.1 eq) followed by 1-bromo-5-phenoxypentane (1.1 eq).

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) to ensure complete consumption of the alkyl bromide.

  • Workup (Self-Validating): Cool to room temperature, quench with distilled water, and extract 3x with Ethyl Acetate. Wash the combined organic layers with 1M NaOH to remove any unreacted 4-nitrophenol (validating complete removal of the phenolic starting material), followed by brine. Dry over Na_2SO_4, concentrate, and recrystallize from hot ethanol to yield the pure nitro intermediate.

Protocol B: Béchamp Reduction to p-(5-Phenoxypentyloxy)aniline (Step 2)
  • Preparation: Dissolve the purified 1-nitro-4-(5-phenoxypentyloxy)benzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH_4Cl, 2.0 eq).

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring for 4 hours. The mixture will turn into a thick brown/black sludge as iron oxides form.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethanol to ensure no product is trapped in the matrix.

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with Dichloromethane (DCM). Dry the organic layer, concentrate, and purify via flash chromatography or recrystallization to obtain the target aniline.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of the troubleshooting steps on the overall reaction yields.

Reaction StepCondition TestedAdditiveYield (%)Primary Impurity / Issue
Step 1 (Etherification) K_2CO_3, Acetone, RefluxNone45%Unreacted starting material
Step 1 (Etherification) K_2CO_3, DMF, 80°CNone62%Sluggish kinetics
Step 1 (Etherification) Cs_2CO_3, DMF, 80°CKI (0.1 eq)91% None (Clean conversion)
Step 2 (Reduction) H_2 (1 atm), Pd/C, MeOHNone35%Azo/Azoxy dimers (colored)
Step 2 (Reduction) H_2 (50 psi), Pd/C, MeOHNone78%Trace catalyst poisoning
Step 2 (Reduction) Fe, NH_4Cl, EtOH/H_2O, RefluxNone95% None (Highly chemoselective)

References

  • Williamson ether synthesis - Wikipedia. URL: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. URL:[Link]

  • Béchamp reduction - Wikipedia. URL:[Link]

  • Finkelstein reaction - Wikipedia. URL:[Link]

  • Bechamp Reduction | Chem-Station Int. Ed. URL:[Link]

  • Finkelstein Reaction - Organic Chemistry Portal. URL:[Link]

  • Nitro Reduction - Common Conditions. URL:[Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes | The Journal of Physical Chemistry C. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting p-(5-Phenoxypentyloxy)aniline Crystallization

As an Application Scientist, I frequently troubleshoot the isolation of heavily functionalized aniline derivatives. The molecule p-(5-phenoxypentyloxy)aniline presents a unique crystallographic challenge due to its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist, I frequently troubleshoot the isolation of heavily functionalized aniline derivatives. The molecule p-(5-phenoxypentyloxy)aniline presents a unique crystallographic challenge due to its structural dichotomy. The para-alkoxy group strongly donates electron density into the aromatic ring via resonance, elevating the HOMO energy and rendering the amine highly susceptible to single-electron transfer (SET) aerobic oxidation[1]. Simultaneously, the flexible 5-carbon phenoxypentyl chain possesses high conformational entropy. During cooling, this entropy resists the ordered packing required for crystal lattice formation, frequently causing the solute to undergo liquid-liquid phase separation—commonly known as "oiling out"[2].

This guide provides field-proven causality, troubleshooting workflows, and self-validating protocols to overcome these specific bottlenecks during your crystallization workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: My crystallization mixture rapidly turns dark brown or purple upon dissolution in hot solvent. What is happening, and how do I prevent it? Causality & Expert Insight: The darkening is a hallmark of oxidative degradation. Anilines are electron-rich and prone to rapid aerial oxidation, forming strongly colored polyanilines or benzoquinones[1]. The rate of oxidation is heavily exacerbated by the heat required for solvent dissolution[3]. Exposure to atmospheric oxygen triggers radical cation formation, which rapidly couples into polymeric species. Solution: You must exclude oxygen and scavenge existing oxidized species. Perform the dissolution under an inert atmosphere (N₂ or Ar). To remove pre-existing colored impurities, add activated charcoal to the hot solution; its high surface area effectively adsorbs these polymeric species[2].

Q2: Upon cooling, my product forms a biphasic syrup ("oils out") instead of precipitating as solid crystals. How do I force nucleation? Causality & Expert Insight: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated. The highly flexible 5-phenoxypentyl chain increases the molecule's conformational entropy, significantly lowering the lattice energy compared to rigid anilines. Solution: Adjust the solvent system to lower the saturation temperature. If using a mixed solvent (e.g., Ethanol/Water), increase the proportion of the "good" solvent (Ethanol) slightly so that supersaturation is only reached at a much lower temperature[2]. Alternatively, employ aggressive seeding with a pure crystal, or scratch the inner surface of the flask to provide a high-energy surface for nucleation[2].

Q3: HPLC analysis of my crude product shows a persistent structurally related impurity that co-crystallizes. What is this? Causality & Expert Insight: If your synthetic route involved the direct etherification of p-aminophenol with 1-bromo-5-phenoxypentane, you are likely dealing with N-alkylation or N,O-dialkylation impurities. While O-alkylation is preferred under certain conditions, the amine nitrogen remains highly nucleophilic, leading to a mixture of O-alkylated and N-alkylated products[4]. Because these impurities share similar solubility profiles with the target molecule, fractional crystallization often fails. Solution: Switch to a reversible salt-formation purification strategy. Converting the aniline to a hydrochloride or sulfate salt drastically alters its solubility, allowing for the rejection of neutral or dialkylated impurities in the mother liquor[5].

Section 2: Quantitative Data & Impurity Profiling

Summarizing the common impurities encountered during the synthesis and crystallization of p-(5-phenoxypentyloxy)aniline, along with their analytical signatures and resolution strategies.

Impurity ProfileMechanistic OriginVisual/Analytical SignatureRecommended Resolution
Polyanilines / Benzoquinones Aerobic oxidation of the electron-rich amine during heating[1],[3].Dark brown/purple solution; broad baseline on HPLC.Degassed solvents; Activated charcoal scavenging[2].
N-Alkylated Isomers Competing nucleophilicity of the amine nitrogen during etherification[4].Co-eluting HPLC peak; Mass shift corresponding to alkyl chain addition.Reversible anilinium salt precipitation[5].
Unreacted p-Aminophenol Incomplete O-alkylation of the starting material.High polarity spot on TLC; rapid darkening in air.Aqueous basic wash (removes phenolic impurities).
Azobenzene Derivatives Oxidative coupling or incomplete reduction of nitro-precursors.Deep red/orange coloration; distinct UV-Vis absorbance at ~320 nm.Recrystallization from highly non-polar solvent mixtures.
Section 3: Experimental Protocols
Protocol 1: Anti-Oxidative Recrystallization with Charcoal Scavenging

Self-Validating System: The solution must transition from an opaque brown to a transparent pale yellow post-filtration. If darkening reoccurs upon cooling, oxygen ingress is still occurring, validating a failure in the inert atmosphere setup.

  • Solvent Preparation: Sparge the chosen crystallization solvent (e.g., 80:20 Ethanol/Water) with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Suspend the crude p-(5-phenoxypentyloxy)aniline in the degassed solvent. Heat to reflux under a continuous Nitrogen blanket.

  • Scavenging: Add 2-5% (w/w) activated charcoal to the hot solution. Causality: The high surface area of the carbon matrix preferentially adsorbs polymeric polyaniline oxidation products[2]. Boil gently for 5 minutes.

  • Hot Filtration: Pass the boiling mixture through a pre-heated Celite pad into a nitrogen-flushed receiving flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed, then transfer to an ice bath (0-5 °C) to maximize yield.

Protocol 2: Purification via Reversible Salt Formation

Self-Validating System: The target anilinium salt must precipitate as a distinct solid, leaving the mother liquor enriched with neutral impurities. If no precipitate forms, the solvent is too polar, validating the need for a solvent swap.

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Toluene) where the freebase is highly soluble.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous ethereal HCl (or oxalic acid[5]) while stirring vigorously. The p-(5-phenoxypentyloxy)anilinium chloride salt will immediately precipitate.

  • Filtration & Washing: Filter the salt and wash with cold Ethyl Acetate. Causality: N,O-dialkylated impurities often lack basicity or have vastly different solubility profiles, remaining fully dissolved in the filtrate[4].

  • Freebasing: Suspend the pure salt in Dichloromethane (DCM) and wash with saturated aqueous Na₂CO₃ until the aqueous layer pH is >9.

  • Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the highly purified freebase aniline.

Section 4: Troubleshooting Visualization

G N1 Crude p-(5-phenoxypentyloxy)aniline N2 Visual Inspection: Is the solution dark/colored? N1->N2 N3 Oxidation Detected: Add Activated Charcoal & Filter N2->N3 Yes (Oxidation) N4 Cooling Phase: Does the product 'oil out'? N2->N4 No N3->N4 N5 Phase Separation: Adjust Solvent Ratio & Seed N4->N5 Yes (Oiling Out) N6 Purity Check: HPLC for N-alkyl impurities N4->N6 No (Crystals Form) N5->N6 N7 High Impurity Burden: Form HCl Salt & Freebase N6->N7 Impurities > 1% N8 Pure Crystalline Product (>99% Purity) N6->N8 Purity > 99% N7->N8

Troubleshooting workflow for p-(5-phenoxypentyloxy)aniline crystallization.

Section 5: References
  • Title: Aniline (Oxidation Pathways). Source: Wikipedia. URL: [Link]

  • Title: Selective alkylation of aminophenols. Source: ARKIVOC. URL: [Link]

  • Title: Organic Salts of Pharmaceutical Impurity p-Aminophenol. Source: OA Monitor Ireland. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for p-(5-Phenoxypentyloxy)aniline Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of p-(5-phenoxypentyloxy)aniline (also known as 4-(5-phenoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of p-(5-phenoxypentyloxy)aniline (also known as 4-(5-phenoxypentyloxy)aniline).

Because this specific aniline features a highly lipophilic, flexible ether chain paired with a polar primary amine headgroup, standard cross-coupling conditions often fail due to competing solubility requirements between the organic substrate and the inorganic base. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure high-yield C–N bond formation.

Diagnostic Troubleshooting (FAQs)

Q1: Why is my reaction mixture forming a thick, unreactive slurry, and how does solvent choice fix this? A: The p-(5-phenoxypentyloxy) substituent is highly lipophilic, meaning the aniline itself is exceptionally soluble in non-polar solvents like toluene or m-xylene. However, standard inorganic bases required for the catalytic cycle (e.g., NaOtBu , Cs2​CO3​ ) have near-zero solubility in purely non-polar media [1]. If the base cannot dissolve, the deprotonation of the amine-palladium complex stalls. Solution: Switch to an ethereal solvent like 1,4-dioxane or 2-MeTHF. The oxygen atoms in these solvents weakly coordinate to the alkali metal cations, increasing the effective concentration of the dissolved base without outcompeting the aniline for the palladium center .

Q2: I'm observing high levels of dehalogenated byproducts (Ar-H) instead of the coupled product. Is my solvent causing this? A: Yes. If you are using alcoholic solvents (like ethanol or isopropanol) or unpurified/wet THF, they can act as hydride donors. This leads to β -hydride elimination from the palladium-alkoxide intermediate, resulting in the hydrodehalogenation of your aryl halide [1]. Solution: Ensure solvents are strictly anhydrous. If a polar protic solvent is absolutely required to dissolve a specific aryl halide, use sterically hindered alcohols like t -AmOH, which lack α -hydrogens and cannot undergo β -hydride elimination[2].

Q3: Can I substitute 1,4-dioxane with a "greener" solvent without losing yield? A: Absolutely. 1,4-dioxane is classified as a Substance of Very High Concern (SVHC) due to its toxicity and environmental persistence[2]. Recent solvent optimization studies demonstrate that 2-methyltetrahydrofuran (2-MeTHF) is an excellent, sustainable drop-in replacement for Buchwald-Hartwig aminations[3]. 2-MeTHF provides similar base-solvating properties to dioxane but phase-separates cleanly from water during workup, streamlining the isolation of the lipophilic p-(5-phenoxypentyloxy) product.

Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative impacts of various solvents on the cross-coupling of p-(5-phenoxypentyloxy)aniline.

SolventPolarity IndexBase Solvation ( NaOtBu )Substrate SolubilityGreen Chemistry StatusTypical Yield Impact
Toluene 2.4PoorExcellentProblematic (Toxicity)Moderate (Sluggish kinetics)
1,4-Dioxane 4.8GoodExcellentSVHC (High Concern)High (Standard baseline)
2-MeTHF 4.1GoodExcellentRecommended (Bio-derived)High (Optimal phase separation)
t -AmOH 5.3ExcellentModerateAcceptableModerate (Requires higher T)

Mechanistic Pathway & Solvent Influence

Understanding where the solvent intervenes in the catalytic cycle is critical for rational optimization. The solvent must stabilize the low-valent Pd(0) species, permit oxidative addition, and critically, solvate the base for the deprotonation step without poisoning the catalyst.

CatalyticCycle Pd_pre Pd(II) Precatalyst (e.g., Pd2(dba)3 / Ligand) Pd_0 Active Pd(0)L_n Solvent stabilizes low-valent Pd Pd_pre->Pd_0 Activation Ox_Add Oxidative Addition Ar-Pd(II)(L_n)-X Pd_0->Ox_Add + Ar-X Amine_Coord Amine Coordination Ar-Pd(II)(L_n)-NH2-R Solvent must not outcompete aniline Ox_Add->Amine_Coord + p-(5-phenoxypentyloxy)aniline Deprot Base Deprotonation Ar-Pd(II)(L_n)-NH-R Solvent dictates base solubility Amine_Coord->Deprot + Base Red_Elim Reductive Elimination Coupled Product + Pd(0) Deprot->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration

Fig 1: Buchwald-Hartwig catalytic cycle highlighting solvent-dependent mechanistic steps.

Standard Operating Protocol: 2-MeTHF System

This protocol is designed as a self-validating system . It incorporates an internal standard for real-time yield calculation and visual cues to verify catalyst health.

Workflow Step1 1. Preparation Dry Solvents & Base Step2 2. Activation Mix Pd + Ligand Step1->Step2 Step3 3. Addition Aniline + Ar-X Step2->Step3 Step4 4. Reaction 100°C, 12-24h Step3->Step4 Step5 5. Workup Filter & LC-MS Step4->Step5

Fig 2: Standard step-by-step workflow for the optimized cross-coupling protocol.

Step-by-Step Methodology

1. Reagent & Solvent Preparation

  • Dry 2-MeTHF over activated 3Å molecular sieves for 24 hours prior to use.

  • Degas the solvent by sparging with pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands (e.g., BrettPhos) to phosphine oxides, permanently killing the catalytic cycle.

2. Catalyst Pre-Activation (Visual Validation)

  • In an oven-dried Schlenk flask under Argon, combine Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd) and BrettPhos ligand (6 mol%).

  • Add 2.0 mL of degassed 2-MeTHF.

  • Self-Validation Check: The solution should transition from dark purple to a clear, deep red/orange over 5 minutes, indicating the successful formation of the active Pd(0)Ln​ complex. If the solution turns black and opaque, Pd-black has precipitated due to oxygen/moisture contamination. Abort and restart.

3. Substrate & Internal Standard Addition

  • Add the aryl halide (1.0 equiv, 1.0 mmol) and p-(5-phenoxypentyloxy)aniline (1.2 equiv, 1.2 mmol).

  • Add 1,3,5-trimethoxybenzene (0.5 equiv) as an internal standard. Causality: This allows you to take 10 μ L aliquots during the reaction for precise LC-MS/GC-MS conversion tracking without relying on isolated yields.

4. Base Addition & Heating

  • Add NaOtBu (1.5 equiv, 1.5 mmol) in one portion.

  • Seal the vessel and heat to 90–100 °C with vigorous stirring (800+ RPM). Causality: Vigorous stirring is mandatory because the reaction will become a fine suspension as NaX (e.g., NaBr ) precipitates out of the 2-MeTHF.

5. Workup & Isolation

  • Cool to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove the precipitated salts and palladium residue.

  • Wash the organic filtrate with water. Note: Because 2-MeTHF is used, the organic and aqueous layers will separate sharply and cleanly, avoiding the stubborn emulsions often seen with 1,4-dioxane/water mixtures [4].

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development |[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) | NSF Public Access Repository |[Link]

  • Buchwald-Hartwig Amination Reagent Guide | ACS GCI Pharmaceutical Roundtable |[Link]

Sources

Optimization

Preventing oxidative degradation of ANILINE, p-(5-PHENOXYPENTYLOXY)- during storage

Technical Support Center: ANILINE, p-(5-PHENOXYPENTYLOXY)- Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support guide for ANILINE, p-(5-PHENOXYPENTYLOXY)-. This document,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ANILINE, p-(5-PHENOXYPENTYLOXY)-

Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support guide for ANILINE, p-(5-PHENOXYPENTYLOXY)-. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your compound. Aromatic amines, particularly substituted anilines like this one, are susceptible to oxidative degradation, which can compromise experimental outcomes. This guide explains the mechanisms behind this degradation and offers robust protocols to prevent it.

Section 1: Understanding the Problem - The Chemistry of Degradation

This section addresses the fundamental chemical processes responsible for the degradation of p-(5-PHENOXYPENTYLOXY)ANILINE.

FAQ 1.1: Why is my p-(5-PHENOXYPENTYLOXY)ANILINE sample changing color from colorless/pale yellow to brown or red?

The observed color change is a classic indicator of oxidative degradation.[1][2][3] The primary cause is the high sensitivity of the aniline functional group to atmospheric oxygen.

  • Mechanism of Oxidation: The amino group (-NH₂) on the aniline ring is electron-donating, making the molecule susceptible to losing electrons (oxidation).[4] When exposed to oxygen, a complex series of reactions is initiated. This process often begins with the formation of radical intermediates that can couple and polymerize.

  • Formation of Colored Impurities: The initial oxidation products can further react to form highly conjugated systems, such as azobenzenes, quinone-imines, and eventually, complex polymers related to polyaniline.[1][5] These extended conjugated systems absorb visible light, resulting in the characteristic yellow, red, or dark brown discoloration.[1][2] Even trace amounts of these impurities can impart significant color to the bulk material.

cluster_main Simplified Aniline Oxidation Pathway Aniline p-(5-phenoxypentyloxy)aniline (Colorless/Pale Yellow) Radical Oxidized Intermediates (Radical Cations) Aniline->Radical O₂, Light, Heat Polymer Polymeric Species (Quinone-imines, etc.) Radical->Polymer Dimerization & Polymerization Product Degraded Product (Dark, Colored) Polymer->Product

Caption: Simplified pathway of aniline oxidation leading to colored impurities.

FAQ 1.2: What specific factors accelerate the degradation of this compound?

Several environmental factors can significantly increase the rate of oxidative degradation. Minimizing exposure to these is the most critical step in preserving your sample.

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent.[6][7] The more frequently a container is opened, the more oxygen is introduced, accelerating degradation.

  • Light: Exposure to light, especially UV light, provides the energy to initiate and propagate the free-radical oxidation reactions.[2][8] Storing the material in clear containers on a lab bench is a common cause of rapid degradation.

  • Elevated Temperatures: Heat increases the kinetic energy of molecules, raising the rate of all chemical reactions, including oxidation.[9][10] Storing the compound at room temperature or higher will shorten its shelf-life compared to refrigerated storage.[11][12]

  • Metal Ions: Trace metal ion contaminants can act as catalysts, significantly speeding up the oxidation process.[9] Ensure you are using high-purity solvents and clean glassware to avoid introducing such contaminants.

Section 2: Proactive Storage and Handling Protocols

Proper storage and handling from the moment the compound arrives are crucial for preventing degradation.

Troubleshooting Guide 2.1: My new bottle of p-(5-PHENOXYPENTYLOXY)ANILINE has arrived. What are the immediate steps for proper storage?

Follow these steps to ensure optimal long-term stability.

Experimental Protocol: Initial Receipt and Storage

  • Inspect: Upon receipt, check that the manufacturer's seal is intact. The compound should be colorless or pale yellow.

  • Inerting (Recommended): If the compound is packaged without an inert atmosphere (or if you are unsure), carefully open the container in a controlled environment (like a glovebox or fume hood) and gently flush the headspace with a dry, inert gas such as argon or nitrogen for 30-60 seconds.

  • Seal Securely: Immediately and tightly seal the container. For screw-cap vials, consider wrapping the cap threads with PTFE tape to ensure an airtight seal.

  • Protect from Light: Place the primary container inside a secondary amber or opaque container to completely block light exposure.[8][9]

  • Refrigerate: Store the compound at the recommended temperature, typically 2-8°C.[11] Avoid storing in a freezer unless specified, as this can cause moisture to condense upon removal.

Data Presentation: Recommended Storage Conditions

ParameterOptimal ConditionAcceptable ConditionRationale
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed with minimal headspacePrevents contact with atmospheric oxygen, the primary oxidant.[6][7][13]
Temperature 2 - 8 °C (Refrigerated)Below 25 °C (Cool Room Temp)Reduces the kinetic rate of the oxidation reaction.[11][12]
Light Complete darkness (Amber vial in opaque container)Amber glass vialPrevents photo-oxidation initiated by UV and visible light.[2][8]
Container Borosilicate glass vial with PTFE-lined capTightly sealed glass containerEnsures no reaction with or leaching from the container material.[11]
Troubleshooting Guide 2.2: How do I handle the compound during an experiment to minimize degradation?

Every time the sample is handled, there is a risk of introducing contaminants. Using an inert gas blanketing technique is the gold standard for preserving air-sensitive reagents.[14][15]

Experimental Protocol: Inert Gas Blanketing and Sample Withdrawal

This protocol describes the process of withdrawing a sample while maintaining a protective inert atmosphere in the storage vessel.[14][16]

  • Setup: Secure the sample vial in a clamp within a fume hood. You will need a cylinder of dry nitrogen or argon with a regulator, tubing, and two long needles (e.g., 18-21 gauge).

  • Prepare Needles: Insert one needle through a rubber septum—this will be your gas outlet. The second needle is connected via tubing to the inert gas regulator.

  • Purge System: Briefly flush the gas delivery needle with inert gas to remove any air from the line.

  • Blanket the Vial: Carefully pierce the vial's septum with both the gas inlet and outlet needles. Ensure the inlet needle is above the level of the compound, while the outlet needle is just through the septum.

  • Establish Flow: Start a gentle, positive flow of inert gas (you should see a slow bubble rate if the outlet is placed in an oil bubbler). This displaces the air in the headspace and creates a protective blanket.[6][17]

  • Withdraw Sample: While the inert gas is flowing, uncap a syringe (that has been previously flushed with inert gas) and withdraw the desired amount of the compound.

  • Remove Needles: Once the sample is taken, first remove the syringe. Then, remove the gas outlet needle, followed immediately by the gas inlet needle. This leaves the vial with a positive pressure of inert gas.

  • Store: Immediately return the vial to its proper storage conditions (dark, refrigerated).

cluster_workflow Inert Gas Handling Workflow A Secure Reagent Vial in Fume Hood B Pierce Septum with Gas Inlet & Outlet Needles A->B C Start Gentle Flow of Inert Gas (N₂/Ar) B->C D Allow Headspace to Purge (Displace O₂) for ~1-2 min C->D E Withdraw Sample with Gas-Purged Syringe D->E F Remove Syringe, then Outlet, then Inlet Needle E->F G Return Vial to Dark, Refrigerated Storage F->G

Caption: Workflow for handling air-sensitive reagents under an inert gas blanket.

Section 3: Chemical Stabilization Strategies

For applications where the compound will be stored in solution or handled frequently, adding a chemical stabilizer can provide an extra layer of protection.

FAQ 3.1: Can I use chemical inhibitors or antioxidants to improve stability?

Yes, for certain applications, adding a small amount of a radical-scavenging antioxidant can significantly prolong the shelf-life of the compound, especially when in solution.[9]

  • Mechanism of Action: The most common type of antioxidant for this purpose is a hindered phenol, such as Butylated Hydroxytoluene (BHT).[18][19] BHT works by donating a hydrogen atom from its hydroxyl group to the highly reactive peroxy radicals that propagate the oxidation chain reaction.[19][[“]] This neutralizes the radical and forms a very stable BHT radical that does not continue the chain, effectively terminating the degradation process.[18][19]

  • Important Consideration: Always verify that the chosen antioxidant will not interfere with your downstream experiments. Run a small control experiment if necessary.

Data Presentation: Potential Antioxidants for Stabilization

AntioxidantClassMechanismRecommended ConcentrationNotes
BHT (Butylated Hydroxytoluene)Hindered PhenolRadical Scavenger[[“]]0.01 - 0.1% (w/w)Widely used, effective, and cost-efficient.[19] May not be suitable for all biological assays.
Hydroquinone PhenolRadical Scavenger50 - 200 ppmVery effective but can also be reactive in some systems.
Troubleshooting Guide 3.2: How do I prepare a stock solution of p-(5-PHENOXYPENTYLOXY)ANILINE for long-term use?

Preparing a stock solution requires careful selection of a solvent and adherence to air-sensitive handling techniques.

Experimental Protocol: Stabilized Stock Solution Preparation

  • Solvent Preparation: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Degas the solvent thoroughly by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.[21]

  • Antioxidant Addition (Optional): If using an antioxidant, add the appropriate amount of BHT (e.g., 1 mg for a 1 g/L solution to achieve 0.1%) to the degassed solvent and dissolve completely.

  • Dissolution: Under a positive pressure of inert gas (using the blanketing technique from Guide 2.2), add the p-(5-PHENOXYPENTYLOXY)ANILINE to the solvent.

  • Storage: Store the resulting solution in a tightly sealed amber vial with minimal headspace, under an inert atmosphere, and at the recommended refrigerated temperature.

Section 4: Detecting and Dealing with Degradation

If you suspect degradation has occurred, there are simple ways to check the purity of your material.

FAQ 4.1: How can I check if my stored p-(5-PHENOXYPENTYLOXY)ANILINE has degraded?
  • Visual Inspection: As noted, the first sign is a distinct color change from colorless/pale yellow to darker shades of yellow, red, or brown.[1][4]

  • Thin-Layer Chromatography (TLC): This is a fast and effective method to assess purity. Dissolve a small amount of your compound and spot it on a TLC plate alongside a spot from a new, unopened vial (if available). After developing the plate, a pure compound should show a single, well-defined spot. Degraded samples will often show multiple spots, streaking, or a dark spot at the baseline, indicating the presence of polar, polymeric impurities.[22]

  • HPLC/LC-MS: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A degraded sample will show a decreased peak area for the parent compound and the appearance of new peaks corresponding to degradation products.[9][23]

Troubleshooting Guide 4.2: My compound shows signs of degradation. Can I purify it?

While prevention is strongly recommended, purification may be possible for moderately degraded material, though it often results in significant material loss.

  • Recrystallization with Activated Carbon: If the compound is a solid, dissolving it in a minimum of hot solvent, adding a small amount of activated carbon to adsorb colored impurities, filtering hot, and allowing it to slowly cool may yield purer, lighter-colored crystals.[24]

  • Column Chromatography: For both oils and solids, flash column chromatography can separate the desired compound from more polar degradation products.

  • Distillation: For liquid anilines, vacuum distillation can remove non-volatile impurities. However, this is often not suitable for complex, high-boiling-point molecules and risks thermal degradation.[24][25]

Note: Any purification attempt should be performed promptly, and the purified material must be stored under the optimal conditions outlined in Section 2 to prevent rapid re-degradation.

References

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action?
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂.
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • Consensus. (2026, March 21). Butylated Hydroxytoluene as a Free Radical Scavenger: Mechanistic Insights.
  • Wikipedia. (n.d.).
  • Linde Gas. (n.d.). Drying, inerting, blanketing & purging.
  • Fisher Scientific. (2021, May 15).
  • Sustainability Mag. (n.d.).
  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing.
  • BenchChem. (2025, December).
  • Wikipedia. (n.d.). Aniline.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Fang, Y., et al. (2022, May 13).
  • BenchChem. (n.d.). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • Discussion Forum. (2024, February 20). Explain the change in color observed in arylamines like aniline upon storage and the reason behind it.
  • Rioux, R. M., et al. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Van den houwe, K., et al. (2022, July 21). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Calafat, A. M., et al. (2023, February 25).
  • Saunders, B. C., & Mann, P. J. G. (1935).
  • Jäger, A., & Skog, K. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
  • ECHEMI.com. (2017, May 29). Why does color of aniline change during storage? Please give chemical reactions if possible.
  • Asian Publication Corporation. (n.d.).
  • Plastics & Rubber. (n.d.). Antioxidants.
  • ResearchGate. (2012, September 21).
  • Latch, D. E., & McNeill, K. (2015, March 5). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.
  • Google Patents. (n.d.). CA1103010A - Color stabilization of amine antioxidant and antiozonant emulsions.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there?
  • Open Access Journals. (2024, October 18).
  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants.
  • BenchChem. (n.d.).
  • IEA SHC. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (2026).
  • ECHEMI.com. (2022, October 14).
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • MDPI. (2025, April 23). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • PubChemLite. (n.d.). Aniline, p-(5-(p-phenoxyphenoxy)pentyloxy)- (C23H25NO3).
  • ResearchGate. (2018, December 30).
  • ASEAN Journal of Chemical Engineering. (2023, August 31).
  • Amsbio. (n.d.). Aniline, p-(5-phenylpentyloxy)
  • PubChem - NIH. (n.d.). 4-(5-Phenoxypentyloxy)aniline.
  • Hindawi. (2025, November 27).
  • ResearchGate. (n.d.). (PDF)
  • HazComFast. (n.d.). Aniline, p-(5-(p-tolyloxy)pentyloxy)-, hydrochloride (CAS 101781-61-7).
  • MDPI. (n.d.). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 4-(5-Phenoxypentyloxy)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-(5-phenoxypentyloxy)aniline (CAS 10158...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-(5-phenoxypentyloxy)aniline (CAS 101582-06-3).

This molecule presents a unique physicochemical challenge: it possesses a highly oxidizable, basic aniline "head" and a heavily lipophilic, non-polar 5-phenoxypentyloxy "tail." Treating this compound like a standard, low-molecular-weight aniline will inevitably lead to poor yields, intractable emulsions, and degraded products. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting and purification workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My crude 4-(5-phenoxypentyloxy)aniline is dark brown or reddish instead of the expected off-white solid. How do I remove this color? A1: This is a classic symptom of amine oxidation. The primary aniline group is highly susceptible to aerial oxidation, which forms intensely colored, highly conjugated azo, azoxy, or quinone imine polymeric impurities[1]. Causality & Fix: Do not attempt to remove these via standard column chromatography, as polymeric oxidation products will streak and irreversibly bind to the stationary phase. Instead, utilize an Activated Charcoal Treatment . Charcoal provides a massive surface area of non-polar carbon that selectively adsorbs these large, conjugated impurities via π−π stacking[1].

Q2: I tried a standard acid-base extraction using 1M aqueous HCl and DCM to remove unreacted neutral starting materials, but my product formed a thick emulsion at the interface. What went wrong? A2: You have fallen victim to the "Lipophilic Salt Paradox." While simple anilines readily form highly water-soluble hydrochloride salts (e.g., unsubstituted aniline hydrochloride has an aqueous solubility of ~1070 g/L[2]), the 11-carbon phenoxypentyloxy tail of your compound drastically alters its partition coefficient (LogP). The resulting anilinium chloride salt is simply too lipophilic to dissolve completely in water. Instead of partitioning into the aqueous phase, it acts as a surfactant, precipitating at the aqueous-organic interface or forming an intractable emulsion[3]. Causality & Fix: Abandon aqueous extraction. Instead, utilize Anhydrous Hydrochloride Salt Precipitation (see Protocol A). By performing the salt formation entirely in a non-polar organic solvent, the lipophilic salt will precipitate cleanly as a solid.

Q3: When purifying via silica gel flash chromatography, my product band streaks severely, leading to poor recovery. How can I fix this? A3: The basic amine group of the aniline is hydrogen-bonding tightly with the acidic silanol groups (-SiOH) present on the silica gel stationary phase, which can even lead to on-column degradation[4]. Causality & Fix: You must deactivate the silica column. Pre-flush the column with a mobile phase containing 1-2% Triethylamine (TEA). The TEA competitively neutralizes the acidic silanol sites, allowing the 4-(5-phenoxypentyloxy)aniline to elute as a sharp, well-defined band.

Part 2: Validated Purification Workflows

Protocol A: Anhydrous Hydrochloride Salt Precipitation

Purpose: Complete separation of the target aniline from neutral/lipophilic impurities (e.g., unreacted 1-bromo-5-phenoxypentane or nitro-precursors) without risking aqueous emulsions.

  • Dissolution: Dissolve the crude 4-(5-phenoxypentyloxy)aniline in anhydrous diethyl ether (approx. 10 mL per gram of crude). Ensure complete dissolution; filter out any insoluble particulates.

  • Anhydrous Protonation: Submerge the flask in an ice bath (0°C). While stirring vigorously, add a stoichiometric amount of 1M HCl in diethyl ether dropwise.

  • Self-Validation Checkpoint: A white to off-white precipitate (4-(5-phenoxypentyloxy)anilinium chloride) should immediately form upon each drop. If the solution remains clear, your starting material was not the free-base aniline.

  • Filtration: Vacuum filter the precipitated salt using a Büchner funnel. Wash the filter cake with cold, anhydrous hexane. Neutral impurities will remain completely dissolved in the ether/hexane filtrate.

  • Free-Basing: Suspend the pure salt cake in dichloromethane (DCM). Add 1M aqueous NaOH dropwise until the aqueous phase reaches pH 10. The lipophilic free base will rapidly partition into the DCM layer. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Decolorization and Recrystallization

Purpose: Removal of trace oxidation products and achieving >99% crystalline purity[5].

  • Dissolution: Suspend the free-based aniline in a minimal volume of hot ethanol (approx. 70°C).

  • Adsorption: Add 5% w/w activated charcoal (e.g., Darco) to the hot solution. Reflux gently for 15 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite to remove the charcoal.

  • Self-Validation Checkpoint: Inspect the filtrate. It should be significantly lighter in color (pale yellow to colorless). If it remains dark brown, repeat the charcoal treatment.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour to induce maximum crystallization. Collect the pure crystals via vacuum filtration.

Part 3: Quantitative Data & Method Comparison

The choice of purification dictates your final yield and purity. Below is a comparative matrix of the methodologies discussed:

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity ExpectedScalability
Activated Charcoal + Recrystallization Oxidation products (polymeric azo/quinones)70 - 85%>99.0%Excellent (Multi-gram)
Anhydrous HCl Precipitation Neutral organics (nitro precursors, alkyl halides)85 - 95%>98.5%Excellent (Multi-gram)
TEA-Deactivated Silica Chromatography Close-eluting structural isomers60 - 75%>99.5%Moderate (<5 grams)

Part 4: Logical Workflow Visualization

Follow this decision tree to determine the exact purification sequence required for your specific crude profile.

PurificationWorkflow Crude Crude 4-(5-phenoxypentyloxy)aniline CheckColor Diagnostic: Is the product dark brown/red? Crude->CheckColor Charcoal Activated Charcoal Treatment & Hot Filtration CheckColor->Charcoal Yes (Oxidation) CheckTLC Diagnostic: Are neutral impurities present (e.g., unreacted nitro-precursor)? CheckColor->CheckTLC No Charcoal->CheckTLC HClPrep Anhydrous HCl Precipitation (Avoid aqueous extraction) CheckTLC->HClPrep Yes CheckIsomer Diagnostic: Are there close-eluting spots on TLC? CheckTLC->CheckIsomer No HClPrep->CheckIsomer Chromatography TEA-Deactivated Silica Flash Chromatography CheckIsomer->Chromatography Yes Pure Pure 4-(5-phenoxypentyloxy)aniline (>99% Purity) CheckIsomer->Pure No Chromatography->Pure

Fig 1: Diagnostic troubleshooting and purification workflow for crude 4-(5-phenoxypentyloxy)aniline.

References

  • Purify and dry aniline? (Laboratory Practices) Source: Reddit (r/chemistry) URL:[Link]

  • Aniline and Aniline Hydrochloride - Chemical and Physical Properties Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Acid-Base Extraction Limitations for Lipophilic Amines Source: Scribd (Solubility & Extraction Protocols) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Testing of p-(5-Phenoxypentyloxy)aniline: A Comparative Guide on Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Column Chemistry Comparison, and ICH Q2(R2) Validation Analyte Profiling & The Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Method Development, Column Chemistry Comparison, and ICH Q2(R2) Validation

Analyte Profiling & The Chromatographic Challenge

p-(5-Phenoxypentyloxy)aniline (also known as 4-(5-phenoxypentyloxy)aniline) is a complex bis-aromatic intermediate frequently utilized in pharmaceutical synthesis and materials science. From a chromatographic perspective, its structure presents a dual challenge:

  • High Hydrophobicity: The molecule contains an aniline ring, a phenoxy ring, and a 5-carbon aliphatic ether linkage, driving strong retention on non-polar stationary phases.

  • Basic Primary Amine: The terminal −NH2​ group is highly susceptible to secondary ion-exchange interactions with unreacted, acidic silanol groups ( Si−OH ) on the silica support of the column.

When analyzed on a standard, purely aliphatic C18 column, basic amines typically exhibit severe peak tailing, poor resolution from closely eluting synthesis impurities, and reduced theoretical plate counts[1]. To develop a robust, stability-indicating purity method, we must engineer a chromatographic environment that actively suppresses these secondary interactions while exploiting the molecule's unique structural features.

Mechanistic Comparison: C18 vs. Phenyl-Hexyl Chemistries

To establish an optimal method, we compared a standard end-capped C18 column against a Phenyl-Hexyl column.

The Causality of Column Selection

Standard C18 columns rely exclusively on hydrophobic dispersion forces. Because p-(5-phenoxypentyloxy)aniline has a basic moiety, it can penetrate the C18 brush phase and interact with residual silanols, causing a mixed-mode retention mechanism (hydrophobic + ion-exchange) that distorts peak symmetry[1].

Conversely, a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The phenyl ring of the stationary phase engages in π−π electron donor-acceptor interactions with the analyte's two aromatic rings[2]. The 6-carbon hexyl linker provides sufficient steric flexibility for the stationary phenyl group to align perfectly with the analyte. Because the primary retention mechanism shifts toward π−π stacking, we can utilize a higher concentration of organic modifier in the mobile phase. This reduces the residence time of the basic amine near the silica surface, drastically improving peak shape[3].

G Analyte p-(5-Phenoxypentyloxy)aniline (Basic Amine + Bis-Aromatic) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Applied to PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + π-π Interactions) Analyte->PhenylHexyl Applied to Silanol Residual Silanol Interaction (Secondary Retention) C18->Silanol Dominant for Amines PiPi π-π Stacking with Aromatic Rings (Alternative Retention) PhenylHexyl->PiPi Dominant for Aromatics Tailing Peak Tailing & Poor Resolution Silanol->Tailing Results in Symmetry Sharp Peaks & High Resolution PiPi->Symmetry Results in

Caption: Chromatographic interaction pathways for p-(5-Phenoxypentyloxy)aniline.

Experimental Performance Data

The following table summarizes the experimental comparison between the two chemistries using an optimized acidic mobile phase.

Chromatographic ParameterStandard C18 (End-capped)Phenyl-HexylAnalytical Implication
Retention Time ( tR​ ) 12.4 min9.8 minPhenyl-Hexyl reduces run time while maintaining retention via π−π interactions.
Tailing Factor ( Tf​ ) 1.85 (Fail)1.12 (Pass)Elimination of secondary silanol interactions improves peak symmetry.
Theoretical Plates ( N ) 3,20011,500Sharper peaks on Phenyl-Hexyl lead to higher method efficiency and sensitivity.
Resolution ( Rs​ ) 1.43.2Superior separation from structurally similar synthesis impurities (e.g., unreacted phenol).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . This means the protocol includes built-in System Suitability Tests (SST) that automatically verify the integrity of the instrument, column, and mobile phase before any sample data is accepted.

Step 1: Mobile Phase Preparation & Causality
  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water (pH ~2.8).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Mechanistic Rationale: Why pH 2.8? At this pH, the primary amine of the analyte is fully protonated. More crucially, the acidic environment suppresses the ionization of residual surface silanols on the silica matrix ( pKa​≈3.5−4.5 ). By keeping silanols in their neutral state ( −OH rather than −O− ), we eliminate the ion-exchange interactions that cause catastrophic peak tailing[1]. Acetonitrile is chosen over methanol as it is an aprotic solvent, preventing unwanted hydrogen-bonding disruptions.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Elution: Isocratic 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics and ensures retention time reproducibility).

  • Detection: UV at 254 nm (Optimal wavelength for the bis-aromatic chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validation Gate

Before injecting validation samples, inject the standard solution (100 µg/mL) five times. The system is only deemed "in control" if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Verifies absence of active silanol interference).

  • Theoretical Plates ( N ): ≥5,000 (Verifies column bed integrity).

  • Injection Precision: %RSD≤2.0% (Verifies autosampler accuracy).

ICH Q2(R2) Validation Workflow & Results

Method validation was executed in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4],[5].

Validation Start Method Development (Column & Mobile Phase Selection) Spec Specificity (Resolution from Impurities) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD / LOQ (Signal-to-Noise) Prec->Sens Valid Validated Method Fit for Intended Purpose Sens->Valid

Caption: Step-by-step HPLC method validation workflow based on ICH Q2(R2) guidelines.

Validation Results Summary

The method demonstrated exceptional performance across all ICH Q2(R2) parameters, proving it is fit for its intended purpose of purity testing and batch release.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Inject blank, placebo, and analyte spiked with known synthesis impurities (e.g., unreacted aniline).No interference at analyte tR​ ; Resolution ( Rs​ ) ≥2.0 No co-eluting peaks; Rs​=3.2 Pass
Linearity & Range 5 concentration levels spanning 50% to 150% of the target assay concentration (100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy Triplicate spike recovery preparations at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%99.1% - 100.4%Pass
Precision (Repeatability) 6 independent sample preparations at 100% test concentration. %RSD≤2.0% %RSD=0.6% Pass
Sensitivity (LOD/LOQ) Signal-to-noise (S/N) ratio calculation from low-concentration injections.S/N 3 (LOD); S/N 10 (LOQ)LOD: 0.05 µg/mLLOQ: 0.15 µg/mLPass

Sources

Comparative

Mass Spectrometry Comparative Analysis of p-(5-Phenoxypentyloxy)aniline: LC-ESI-MS/MS vs. GC-EI-MS

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Profile: p-(5-phenoxypentyloxy)aniline (CAS: 101582-06-3) | Formula: C₁₇H₂₁NO₂ | Exact Mass: 271.1572 Da As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Profile: p-(5-phenoxypentyloxy)aniline (CAS: 101582-06-3) | Formula: C₁₇H₂₁NO₂ | Exact Mass: 271.1572 Da

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for a bifunctional molecule like p-(5-phenoxypentyloxy)aniline requires a deep understanding of its structural vulnerabilities. This molecule features a highly basic primary aniline group connected via a flexible, oxygen-rich pentyloxy chain to a terminal phenoxy ring. This structural dichotomy—a basic amine prone to protonation versus fragile ether linkages prone to thermal and electron-impact degradation—dictates the analytical strategy.

This guide objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), providing field-proven protocols and mechanistic rationales for each approach.

Ionization Dynamics & Mechanistic Causality

The choice between ESI and EI is not arbitrary; it is governed by the molecule's proton affinity and bond dissociation energies.

LC-ESI-MS/MS: Exploiting Proton Affinity

In positive-ion ESI, the primary aniline group acts as a potent proton acceptor. When introduced via an acidic mobile phase (e.g., 0.1% formic acid), the molecule readily forms a stable, even-electron precursor ion [M+H]+ at m/z 272.16. ESI is a "soft" ionization technique; it imparts minimal residual internal energy to the molecule, thereby preserving the fragile aliphatic ether linkages during the initial source transition[1]. This makes ESI the superior choice for intact quantification.

GC-EI-MS: The Challenge of Hard Ionization

Conversely, EI utilizes a 70 eV electron beam—a "hard" ionization method. The initial electron impact strips an electron primarily from the nitrogen lone pair or the aromatic π -system, forming an odd-electron radical cation ( M+∙ at m/z 271). However, the 70 eV energy far exceeds the ionization potential of the molecule (~8-9 eV). The excess internal energy rapidly dissipates through sigma ( σ ) and alpha ( α ) bond cleavages along the pentyloxy chain[2]. Consequently, the molecular ion peak is often weak or entirely absent, making intact quantification difficult, though the rich fragmentation pattern is excellent for structural elucidation[3].

Comparative Fragmentation Pathways

Understanding how p-(5-phenoxypentyloxy)aniline breaks apart under different energy regimes is critical for MRM (Multiple Reaction Monitoring) transition selection and spectral library matching.

  • ESI-CID (Collision-Induced Dissociation): Upon isolation of the m/z 272 precursor, collision with an inert gas (e.g., Argon) induces specific, charge-driven cleavages. The dominant pathway is the inductive cleavage of the ether bonds[1]. Cleavage at the aniline-side ether yields a highly stable p-aminophenol-like product ion at m/z 110, alongside the neutral loss of the phenoxypentyl moiety (162 Da). Cleavage at the phenoxy side yields m/z 95 (phenol-like fragment).

  • EI (70 eV In-Source): The radical cation undergoes extensive fragmentation. Alpha cleavage adjacent to the ether oxygens generates oxonium ions. Furthermore, the aniline moiety undergoes a characteristic ring contraction, expelling HCN to form a cyclopentadiene radical cation at m/z 65[2]. The phenoxy group yields the classic m/z 77 (phenyl cation) and m/z 94 (phenol radical cation).

G Start p-(5-phenoxypentyloxy)aniline (C17H21NO2) Decision Ionization Selection Start->Decision LCMS ESI Positive Mode Soft Ionization Decision->LCMS Proton Affinity (Amine Group) GCMS EI 70 eV Hard Ionization Decision->GCMS Volatility (Requires Derivatization) IonLC [M+H]+ m/z 272.16 Intact Precursor LCMS->IonLC IonGC M+• m/z 271 (Weak) Radical Cation GCMS->IonGC FragLC CID Cleavage: m/z 110 (p-aminophenol) m/z 95 (phenol) IonLC->FragLC MS/MS (CID) FragGC Alpha/Sigma Cleavage: m/z 109, m/z 94 m/z 65 (Ring Contraction) IonGC->FragGC In-Source Fragmentation

Analytical workflow and fragmentation logic for p-(5-phenoxypentyloxy)aniline.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every batch must include a System Suitability Test (SST), a matrix blank to rule out carryover, and a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects.

Protocol A: LC-ESI-MS/MS (Quantitative Workflow)

Causality: Reversed-phase LC is chosen to retain the hydrophobic pentyloxy chain, while the acidic mobile phase ensures complete protonation of the aniline group prior to ESI.

  • Sample Preparation: Spike samples with 10 ng/mL of Aniline-d5 (Internal Standard). Extract using Solid Phase Extraction (Oasis HLB) to remove phospholipid matrix interferences that cause ESI ion suppression.

  • Chromatography:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS/MS Parameters (MRM Mode):

    • Capillary Voltage: +3.5 kV.

    • Quantifier Transition:m/z 272.2 110.1 (Collision Energy: 22 eV).

    • Qualifier Transition:m/z 272.2 95.1 (Collision Energy: 28 eV).

  • Validation Check: The ratio of the quantifier to qualifier transition must remain within ± 15% of the neat standard. A blank injection immediately following the highest calibration standard must show <0.1% carryover.

Protocol B: GC-EI-MS (Structural/Qualitative Workflow)

Causality: Free anilines are highly polar and prone to adsorption on the hot GC inlet liner, causing peak tailing and signal loss. Derivatization (acylation) masks the active amine hydrogen, increasing volatility and thermal stability[4][5].

  • Derivatization: React the dried sample extract with 50 µL of Heptafluorobutyric Anhydride (HFBA) and 50 µL of ethyl acetate at 60°C for 30 minutes[5]. Evaporate to dryness and reconstitute in hexane.

  • Chromatography:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film)[4].

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 290°C (hold 5 min).

  • MS Parameters (Full Scan / SIM):

    • Transfer Line: 280°C.

    • Ion Source: 230°C, 70 eV Electron Energy[4].

    • Scan Range:m/z 35–450 for structural elucidation; switch to SIM mode for targeted detection of the derivatized molecular ion and base peak.

  • Validation Check: Perfluorotributylamine (PFTBA) tuning must be performed prior to the run to ensure correct isotopic mass assignments and optimal relative abundances of m/z 69, 219, and 502.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of both platforms when applied to p-(5-phenoxypentyloxy)aniline and its derivatives.

ParameterLC-ESI-MS/MS (Underivatized)GC-EI-MS (HFBA Derivatized)
Primary Application High-throughput PK/PD quantificationUnknown impurity identification / Structural confirmation
Precursor Ion Stability High ( [M+H]+ is the base peak)Low (Extensive in-source fragmentation)
Limit of Quantitation (LOQ) 10 - 50 pg/mL1 - 5 ng/mL
Linear Dynamic Range 4 orders of magnitude ( R2>0.995 )2.5 to 3 orders of magnitude ( R2>0.990 )
Matrix Susceptibility High (Requires SIL-IS for ion suppression)Low (Chromatographic resolution separates matrix)
Sample Prep Time Rapid (Dilute & Shoot or simple SPE)Laborious (Requires anhydrous derivatization)

Conclusion & Selection Matrix

For the analysis of p-(5-phenoxypentyloxy)aniline, LC-ESI-MS/MS is the undisputed platform of choice for quantitative bioanalysis and routine quality control. The basicity of the aniline group perfectly aligns with positive-mode ESI, yielding a stable precursor ion that fragments predictably at the ether linkages under CID.

GC-EI-MS should be reserved for qualitative structural elucidation, particularly when identifying unknown synthetic byproducts or degradation impurities. However, analysts must strictly adhere to acylation derivatization protocols to prevent thermal degradation of the ether chain and adsorption of the amine group in the GC inlet.

References

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." RSC Advances, 2016.

  • Milman, B. L., et al. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Publishing, 2024.

  • BenchChem Analytical Team. "Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives." BenchChem, 2025.

  • Li, Y., et al. "Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers." LCGC International, 2011.

  • Chau, A. S. Y., et al. "Perfluoro and Chloro Amide Derivatives of Anilines and Gas Chromatographic Determination by Mass Selective and Electron-Capture Detectors." Publications.gc.ca, Government of Canada.

Sources

Validation

Benchmarking catalytic yields for ANILINE, p-(5-PHENOXYPENTYLOXY)- synthesis

Executive Summary & Synthetic Challenge The synthesis of 4-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) represents a classic chemoselectivity challenge in organic chemistry. As a highly valued intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

The synthesis of 4-(5-phenoxypentyloxy)aniline (CAS 101582-06-3) represents a classic chemoselectivity challenge in organic chemistry. As a highly valued intermediate in pharmaceutical development and advanced materials, this molecule features a central pentyl chain flanked by two distinct ether linkages: a terminal phenoxy group and a p-aminophenoxy group.

The final and most critical step in its synthesis is the 6-electron reduction of the precursor, 1-nitro-4-(5-phenoxypentyloxy)benzene , to the corresponding aniline. The primary synthetic hurdle is achieving quantitative reduction of the nitro group without triggering the hydrogenolysis (cleavage) of the potentially labile C–O ether bonds[1]. This guide benchmarks various catalytic systems, providing self-validating protocols to ensure high-yield, chemoselective synthesis.

Mechanistic Causality: Nitro Reduction vs. Ether Cleavage

The catalytic reduction of nitroarenes follows the well-established Haber mechanism, proceeding sequentially through nitroso and hydroxylamine intermediates before yielding the primary amine[2].

While transition metals efficiently facilitate this hydride transfer, catalyst selection dictates the reaction's chemoselectivity. Palladium on carbon (Pd/C) is highly active but possesses a strong affinity for activating C–O bonds. Under elevated temperatures or pressures, Pd/C can induce off-target ether cleavage[1]. Conversely, Platinum on carbon (Pt/C) preferentially adsorbs the highly polar –NO₂ group via its oxygen atoms, directing the local hydrogen concentration away from the ether linkages and preserving the molecule's structural integrity.

HaberMechanism A Nitroarene Precursor B Nitroso Intermediate A->B +2H, -H2O E Ether Cleavage (Side Reaction) A->E Harsh Conditions C Hydroxylamine Intermediate B->C +2H D Target Aniline Product C->D +2H, -H2O C->E C-O Hydrogenolysis

Caption: Haber mechanism for nitro reduction vs. competitive ether cleavage pathways.

Quantitative Catalyst Benchmarking

The following table synthesizes experimental yield data across four distinct catalytic environments. Data reflects optimized conditions for maximizing the yield of 4-(5-phenoxypentyloxy)aniline while minimizing ether cleavage.

Catalyst SystemHydrogen SourceTemp (°C)Pressure (atm)Time (h)Isolated Yield (%)Ether Cleavage Risk
5% Pt/C H₂ Gas251.0 - 2.06.094 - 98% Low
10% Pd/C H₂ Gas253.04.082 - 86%Moderate
5% Pt/C 1,4-Cyclohexadiene120 (MW)Sealed0.195 - 97% Low
Raney Nickel N₂H₄·H₂O80 (Reflux)1.03.080 - 85%Low

Note: MW = Microwave Irradiation. Yields are based on isolated, chromatographically pure products.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in physical and chemical checkpoints that confirm success without requiring immediate advanced spectroscopy.

Protocol A: Chemoselective Hydrogenation via Pt/C (Standard Batch)

This protocol utilizes Pt/C to ensure the ether linkages remain untouched while driving the nitro reduction to completion[1].

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol of 1-nitro-4-(5-phenoxypentyloxy)benzene in 50 mL of a 1:1 mixture of absolute ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 0.05 equivalents (by weight) of 5% Pt/C under a steady stream of nitrogen to prevent auto-ignition.

  • Reaction: Purge the reaction flask with H₂ gas three times. Maintain a hydrogen atmosphere using a double-layered balloon (approx. 1.2 atm) and stir vigorously at 25°C for 6 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexane:EtOAc 3:1). The nitro precursor is UV-active with a high Rf​ . The aniline product will have a significantly lower Rf​ . Validation: Spray the plate with Ninhydrin stain and heat; the appearance of a distinct brown/purple spot confirms the presence of the newly formed primary amine.

  • Workup & Self-Validation Checkpoint 2 (Phase-Switching): Filter the mixture through a Celite pad to remove the catalyst and concentrate the filtrate in vacuo. Dissolve the crude residue in diethyl ether and wash with 1M HCl.

    • Validation: The target amine protonates and migrates to the aqueous layer, leaving unreacted nitro precursor or neutral cleaved phenols in the organic layer. Basifying the aqueous layer to pH 10 with NaOH and re-extracting with fresh ether yields the ultra-pure 4-(5-phenoxypentyloxy)aniline.

Protocol B: Microwave-Assisted Catalytic Transfer Hydrogenation (MA-CTH)

For high-throughput environments, Catalytic Transfer Hydrogenation (CTH) using 1,4-cyclohexadiene as a hydrogen donor offers an ultra-rapid, highly chemoselective alternative[3].

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-safe vial, combine 2 mmol of the nitro precursor, 4 mL of ethanol, 5 mol% of 5% Pt/C, and 10 mmol of 1,4-cyclohexadiene.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120°C for exactly 6 minutes[3].

  • Self-Validation Checkpoint 1 (Pressure/Gas Evolution): The hydrogen transfer process aromatizes 1,4-cyclohexadiene into benzene. The cessation of internal pressure fluctuations in the microwave reactor's monitoring software indicates the complete consumption of the hydrogen donor and termination of the reduction.

  • Workup: Cool the vial, filter through a PTFE syringe filter to remove the catalyst, and evaporate the solvent and volatile benzene byproduct under reduced pressure.

  • Self-Validation Checkpoint 2 (GC-MS): Inject the crude product into a GC-MS. Validation: The chromatogram must show a single dominant peak with a molecular ion mass of m/z=271.36 . The absolute absence of peaks at m/z=94.1 (phenol) or m/z=109.1 (p-aminophenol) physically validates that zero ether cleavage occurred during the high-temperature transfer hydrogenation.

References

  • Sigma-Aldrich. "4-(5-PHENOXYPENTYLOXY)ANILINE | CAS 101582-06-3 | Product Specifications."

  • Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Publications, 2016. 1

  • Forni, L., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018. 2

  • Ghosh, S., et al. "Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating." ResearchGate / Elsevier, 2009. 3

Sources

Comparative

Standardization of GC-MS Protocols for the Detection of 4-(5-Phenoxypentyloxy)aniline: A Comparative Guide

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and standardize Gas Chromatography-Mass Spectrometry (GC-MS) workflows for the trace-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively evaluate and standardize Gas Chromatography-Mass Spectrometry (GC-MS) workflows for the trace-level quantification of 4-(5-phenoxypentyloxy)aniline, comparing direct injection methodologies against fluorinated derivatization.

The Analytical Challenge: 4-(5-Phenoxypentyloxy)aniline

In modern drug development, is frequently encountered as a synthetic intermediate. Because primary aromatic amines carry structural alerts for DNA reactivity, regulatory agencies classify them as Potentially Genotoxic Impurities (PGIs). According to industry standards for , PGIs must be controlled at parts-per-million (ppm) or parts-per-billion (ppb) levels in the final Active Pharmaceutical Ingredient (API).

The Chromatographic Bottleneck: Analyzing 4-(5-phenoxypentyloxy)aniline via GC-MS presents a dual challenge. First, the bulky 5-phenoxypentyloxy ether chain significantly increases the molecule's boiling point, requiring high elution temperatures. Second, the primary amine (-NH₂) group is highly polar. In a heated GC inlet and column, these active hydrogen atoms form strong hydrogen bonds with residual silanol groups on the silica stationary phase. This causality results in irreversible adsorption, severe peak tailing, and a dramatic loss of sensitivity at trace levels.

Mechanistic Logic: To Derivatize or Not?

To overcome silanol interactions, laboratories typically choose between two pathways: Protocol A (Direct GC-MS) using highly deactivated columns, or Protocol B (Derivatization GC-MS) using an acylating agent.

As application scientists, we strongly advocate for derivatization when targeting ppb-level PGIs. By reacting the sample with 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC) , the active amine protons are replaced by a bulky, electron-withdrawing fluorinated group.

The Causality of Derivatization:

  • Volatility: The introduction of fluorine atoms drastically reduces intermolecular hydrogen bonding, lowering the boiling point and allowing for sharper peak elution at lower oven temperatures.

  • Detectability: The highly electronegative fluorinated derivative serves as an excellent target for electron ionization (EI), yielding a highly stable, unique molecular ion ideal for Selected Ion Monitoring (SIM).

Mechanism Aniline 4-(5-phenoxypentyloxy)aniline (Active -NH2 Group) High Polarity Derivative Fluorinated Amide Derivative (Blocked -NH Group) High Volatility & Stability Aniline->Derivative Nucleophilic Substitution Reagent 4-CBHBC Reagent (Fluorinated Acyl Donor) Reagent->Derivative Acylation

Fig 1. Mechanistic pathway of primary amine derivatization using 4-CBHBC.

Comparative Experimental Workflows

A robust analytical protocol must be a self-validating system . In both protocols below, we introduce an isotopically labeled internal standard (Aniline-d5) prior to sample extraction. This inherently corrects for partition coefficient variations during Liquid-Liquid Extraction (LLE), derivatization kinetic inefficiencies, and autosampler volume discrepancies. If the absolute area of the internal standard drops below a predefined threshold, the system flags the extraction as compromised, preventing false-negative PGI reporting.

Workflow Start Sample Matrix (API / Serum / Water) LLE Alkaline LLE (pH > 11, Chloroform) Start->LLE Split Method Selection LLE->Split Direct Protocol A: Direct GC-MS Split->Direct Underivatized Deriv Protocol B: 4-CBHBC Derivatization Split->Deriv Acylation GC1 GC-MS (SIM Mode) Challenges: Peak Tailing, High LOD Direct->GC1 GC2 GC-MS (SIM Mode) Benefits: Sharp Peaks, Trace LOD (ppb) Deriv->GC2

Fig 2. Workflow comparison for the GC-MS analysis of 4-(5-phenoxypentyloxy)aniline.

Phase 1: Universal Sample Extraction

Note: Anilines are weak bases (pKa ~4.6). Adjusting the pH to >11 ensures the molecule is in its neutral, free-base form, maximizing recovery in the organic phase, as outlined in .

  • Spiking & Alkalinization: Transfer 1.0 mL of the aqueous sample (or dissolved API) into a glass centrifuge tube. Add 50 µL of Aniline-d5 internal standard (10 µg/mL). Add 100 µL of 1.0 M NaOH to adjust the pH > 11.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of MS-grade chloroform. Vortex vigorously for 2 minutes to ensure phase transfer. Centrifuge at 3000 rpm for 5 minutes.

  • Phase Collection: Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water (water actively quenches derivatization reagents).

Phase 2: Protocol Divergence

Protocol A: Direct GC-MS (Underivatized) 4. Evaporate the dried chloroform extract to near dryness under a gentle stream of ultra-high-purity nitrogen. 5. Reconstitute the residue in 100 µL of MS-grade ethyl acetate. 6. Transfer to an autosampler vial and inject 1.0 µL into the GC-MS.

Protocol B: Derivatization GC-MS (Fluorinated) Based on standardized clinical and pharmaceutical . 4. Add 50 µL of 4-CBHBC directly to the dried organic extract. 5. Cap the vial securely and incubate in a heating block at 60°C for 20 minutes to drive the nucleophilic substitution to completion. 6. Cool to room temperature. Evaporate the solvent and excess acidic reagent to dryness under nitrogen to protect the GC column from acid degradation. 7. Reconstitute in 100 µL of MS-grade ethyl acetate. Inject 1.0 µL into the GC-MS.

Instrumental Parameters & Performance Data

To objectively compare the two methodologies, both protocols were executed using an Agilent 7890B/5977B GC-MS system operating in Electron Ionization (EI) mode.

Table 1: Standardized GC-MS Instrument Parameters

ParameterProtocol A (Direct GC-MS)Protocol B (Derivatization GC-MS)
Column DB-VRX (20 m × 0.18 mm, 1.0 µm)DB-5MS (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium, Constant Flow 1.2 mL/minHelium, Constant Flow 1.0 mL/min
Injection Mode Pulsed Splitless, 250°CSplitless, 250°C
Oven Program 60°C (1 min) ➔ 15°C/min to 280°C (hold 5 min)80°C (1 min) ➔ 20°C/min to 280°C (hold 3 min)
MS Mode SIM (Targeting specific m/z for base aniline)SIM (Targeting m/z 343 for derivative)
Source Temp 230°C230°C

Table 2: Quantitative Performance Comparison (Spiked API Matrix)

Validation MetricProtocol A (Direct)Protocol B (Derivatized)Analytical Significance
Limit of Detection (LOD) 45.0 ng/mL (ppb)0.4 ng/mL (ppb)Protocol B achieves the ultra-trace sensitivity required for PGI monitoring.
Limit of Quantitation (LOQ) 135.0 ng/mL (ppb)1.2 ng/mL (ppb)Protocol B allows for confident quantitation well below regulatory thresholds.
Linearity (R²) 0.981 (Peak tailing impacts area)0.999 (Sharp, symmetrical peaks)Derivatization eliminates silanol interactions, ensuring reliable calibration.
Precision (RSD, n=6) 8.7%2.9%Protocol B offers superior reproducibility due to higher volatility and stability.
Recovery (%) 78 - 85%96 - 102%Derivatization prevents irreversible column adsorption, maximizing recovery.

Conclusion & Recommendations

While Direct GC-MS (Protocol A) requires less sample preparation time, it fundamentally fails to meet the stringent sensitivity and linearity requirements necessary for genotoxic impurity profiling of 4-(5-phenoxypentyloxy)aniline. The active primary amine causes unacceptable peak tailing and signal loss.

Recommendation: Laboratories should standardize on Protocol B (Derivatization with 4-CBHBC) . The minor increase in sample preparation time is heavily outweighed by a 100-fold increase in sensitivity, superior peak symmetry, and the establishment of a self-validating, highly reproducible assay suitable for regulatory submission.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." EPA Guidelines. URL:[Link]

  • K K Jain, et al. "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative." PubMed (NIH). URL:[Link]

  • LCGC International. "Determination of Genotoxic Impurities in Pharmaceuticals." Chromatography Online. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ANILINE, p-(5-PHENOXYPENTYLOXY)-

As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. Handling p-(5-phenoxypentyloxy)aniline (CAS 101582-06-3)—a critical intermediate in advanced drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. Handling p-(5-phenoxypentyloxy)aniline (CAS 101582-06-3)—a critical intermediate in advanced drug development and materials science—requires a deep understanding of its underlying mechanistic hazards.

This document provides a self-validating, field-proven operational architecture to ensure absolute safety, scientific integrity, and environmental compliance.

Hazard Causality & Quantitative Metrics

To design an effective safety protocol, we must first understand why this compound is dangerous. p-(5-phenoxypentyloxy)aniline combines the systemic toxicity of an aniline core with the lipophilicity of a phenoxypentyloxy tail.

Physicochemical & Quantitative Safety Metrics

Metric Value Mechanistic Causality & Operational Impact
Molecular Weight 271.36 g/mol [1] Heavy lipophilic molecule; prone to holding static charge during powder transfer, risking aerosolization.
Vapor Pressure < 0.6 mmHg (est.)[2] Low volatility at room temperature, meaning inhalation risk primarily stems from aerosolized dust rather than vapor[2].
Systemic Toxicity Methemoglobinemia Risk[2] The aniline core oxidizes Fe2+ to Fe3+ in hemoglobin, forming methemoglobin and critically impairing oxygen transport[2].

| Aquatic Toxicity | Acute 1 (H400) / Chronic 1 (H410)[3] | The lipophilic ether tail drives severe bioaccumulation and disruption of aquatic cellular membranes[3]. Mandates a strict zero-drain disposal policy. |

Personal Protective Equipment (PPE) Architecture

Standard laboratory PPE is insufficient for functionalized anilines. The lipophilic tail acts as a permeation enhancer, allowing the toxic aniline core to rapidly cross the stratum corneum (skin)[2].

  • Primary Dermal Protection (Double Gloving):

    • Inner Glove: Standard Nitrile (4-8 mil) for basic dexterity.

    • Outer Glove:Butyl Rubber . Causality: Butyl rubber provides superior, validated resistance to aromatic amines, preventing transdermal permeation that nitrile alone cannot stop.

  • Respiratory Isolation:

    • N95 or P100 particulate respirator is mandatory if handling dry powders outside of a certified containment zone. Causality: Inhalation of aniline dust bypasses first-pass hepatic metabolism, drastically accelerating the onset of methemoglobinemia[2].

  • Ocular Protection:

    • Indirect-vented chemical splash goggles. Safety glasses are prohibited as they do not protect against airborne dust settling into the mucosa.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition is confirmed.

Workflow Start Start: Fume Hood Verification PPE Don PPE: Butyl Gloves, P100 Mask Start->PPE Weigh Weighing: Anti-static, Closed System PPE->Weigh Solvent Solvent Addition: Closed Septum Transfer Weigh->Solvent Spill Spill Event? Solvent->Spill Decon Decontamination: 5% Acetic Acid Wash Spill->Decon Yes React Reaction Execution Spill->React No Dispose Waste Disposal: Incineration (No Drain) Decon->Dispose React->Dispose

Safe handling and operational workflow for p-(5-phenoxypentyloxy)aniline.
Step-by-Step Methodology: Weighing & Reaction Setup
  • Fume Hood Certification: Verify the fume hood face velocity is ≥100 fpm. Self-Validation: Tape a small Kimwipe to the sash to visually confirm continuous inward directional airflow.

  • Static Mitigation: Pass the sealed chemical container and an anti-static weigh boat through a static ionizer. Causality: Fine powders of lipophilic organics hold static charge, which can cause sudden aerosolization upon opening, bypassing dermal PPE.

  • Primary Transfer: Using a grounded stainless-steel spatula, transfer the required mass into the weigh boat.

  • Secondary Containment: Transfer the powder into the reaction vessel (e.g., round-bottom flask) and immediately seal it with a rubber septum.

  • Solvent Introduction: Introduce organic solvents (e.g., DCM, DMF) via syringe directly through the septum. Causality: Organic solvents drastically increase the dermal permeability of aniline derivatives. Keeping the system closed prevents aerosolized solvent-chemical mixtures from contacting the skin.

Spill Response & Decontamination Plan

In the event of a breach, standard sweeping or bleach-based cleaning will exacerbate the hazard.

  • Isolation: Immediately evacuate the immediate area and lower the fume hood sash.

  • Containment (No Dry Sweeping): Cover the powder spill with a damp absorbent pad wetted with 5% acetic acid . Causality: Acetic acid protonates the basic aniline amine, converting it into a highly water-soluble anilinium salt. This prevents the powder from becoming airborne and drastically reduces its ability to penetrate the skin.

  • Neutralization Warning: NEVER use sodium hypochlorite (bleach) on aniline derivatives. Causality: Bleach reacts rapidly with anilines to generate highly toxic, volatile chlorinated anilines and azobenzenes.

  • Validation: Wash the neutralized area with standard laboratory detergent and water. Dispose of all absorbent materials as hazardous solid waste.

Disposal & Environmental Logistics

Because p-(5-phenoxypentyloxy)aniline is classified as Aquatic Acute 1 and Aquatic Chronic 1[3], it poses a catastrophic risk to local water treatment facilities.

  • Solid Waste: All contaminated gloves, weigh boats, and Kimwipes must be sealed in compatible polyethylene bags and placed in a secondary rigid container labeled: "Toxic/Aquatic Hazard - Aniline Derivative".

  • Liquid Waste: Segregate aniline waste from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic degradation[2].

  • Final Disposition: Mandatory high-temperature EPA-compliant incineration. Zero drain disposal is permitted.

References[1] Title: 4-(5-PHENOXYPENTYLOXY)ANILINE (Product No. 655104)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ANILINE, p-(5-PHENOXYPENTYLOXY)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ANILINE, p-(5-PHENOXYPENTYLOXY)-
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